3,4-dicyclopropyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,4-dicyclopropyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-6(1)8-10-9-5-11(8)7-3-4-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBKAILYDADALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=CN2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 3,4-Dicyclopropyl-4H-1,2,4-triazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique chemical properties.[1][2] The introduction of strained ring systems, such as the cyclopropyl group, onto this privileged heterocycle offers an intriguing avenue for modulating physicochemical properties and exploring novel chemical space. This guide provides a comprehensive technical overview of a specific, yet underexplored, derivative: 3,4-dicyclopropyl-4H-1,2,4-triazole . Drawing upon established synthetic methodologies for related triazoles and spectroscopic data from analogous structures, this document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel compound.
Chemical Structure and Isomerism
The core of the topic compound is the 1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. In 3,4-dicyclopropyl-4H-1,2,4-triazole, two cyclopropyl groups are attached to the triazole ring at positions 3 and 4. The "4H" designation indicates that the proton is located on the nitrogen at position 4, which is a key tautomeric form of 1,2,4-triazoles.[2]
Caption: Chemical structure of 3,4-dicyclopropyl-4H-1,2,4-triazole.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₀N₄ | Based on the chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar to other simple alkyl-substituted triazoles. |
| Melting Point | Expected to be in the range of 100-150 °C | Parent 1,2,4-triazole has a melting point of 119-121 °C. Alkyl substitution can influence this, but a crystalline solid is expected.[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in nonpolar solvents; likely to have some water solubility. | The triazole ring imparts polarity, while the cyclopropyl groups add lipophilicity. |
| pKa | The pKa of the triazolium ion is expected to be around 2-3, and the pKa of the neutral molecule around 10. | The parent 1,2,4-triazole has pKa values of 2.45 and 10.26. Alkyl substitution is not expected to drastically alter these values.[3] |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 3,4-dicyclopropyl-4H-1,2,4-triazole can be envisioned starting from the commercially available precursor, 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol . The key transformation is the desulfurization of the thiol group. Several methods are well-established for the desulfurization of heterocyclic thiols.
Caption: Proposed synthesis of 3,4-dicyclopropyl-4H-1,2,4-triazole.
Synthesis of the Precursor: 4,5-Dicyclopropyl-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-documented process, typically involving the cyclization of a substituted thiosemicarbazide in a basic medium.[4][5][6] The general steps are as follows:
-
Formation of Hydrazide: Reaction of cyclopropanecarboxylic acid with a suitable activating agent followed by treatment with hydrazine hydrate.
-
Formation of Thiosemicarbazide: The resulting hydrazide is then reacted with cyclopropyl isothiocyanate.
-
Cyclization: The thiosemicarbazide intermediate undergoes base-catalyzed intramolecular cyclization, typically by refluxing in an aqueous solution of sodium hydroxide or potassium hydroxide, to yield 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol.
Desulfurization to Yield 3,4-Dicyclopropyl-4H-1,2,4-triazole
The removal of the thiol group can be achieved through several established methods:
Method A: Desulfurization with Raney Nickel
Raney nickel is a widely used reagent for the hydrogenolysis of carbon-sulfur bonds.[1][7][8]
-
Protocol:
-
Suspend 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol in a suitable solvent, such as ethanol or isopropanol.
-
Add a slurry of activated Raney nickel to the suspension. The amount of Raney nickel can vary, but a 5-10 fold excess by weight is common.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney nickel.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Causality: Raney nickel contains adsorbed hydrogen, which facilitates the reductive cleavage of the C-S bond, replacing it with a C-H bond.[8] The use of deactivated Raney Nickel may be necessary to prevent cleavage of the triazole ring.[9]
Method B: Oxidative Desulfurization with Nitric Acid or Hydrogen Peroxide
Oxidative methods can also be employed for the removal of the thiol group.[10]
-
Protocol (with Nitric Acid):
-
Dissolve 4,5-dicyclopropyl-4H-1,2,4-triazole-3-thiol in dilute nitric acid.
-
Heat the solution gently. The reaction is often accompanied by the evolution of brown nitrogen dioxide gas.
-
After the reaction is complete (as indicated by the cessation of gas evolution and TLC analysis), cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or ammonia) to precipitate the product.
-
Filter, wash with water, and dry the product.
-
Further purification can be achieved by recrystallization.
-
-
Protocol (with Hydrogen Peroxide):
-
Suspend the thiol in a suitable solvent, such as acetic acid or an alcohol-water mixture.
-
Add hydrogen peroxide (30% solution) dropwise to the suspension with stirring.
-
The reaction may be exothermic and may require cooling.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up may involve dilution with water and extraction with an organic solvent, or neutralization and filtration of the product.
-
-
Causality: These oxidizing agents convert the thiol to a sulfonic acid intermediate, which is then susceptible to hydrolysis and decarboxylation (if applicable) under the reaction conditions, ultimately leading to the replacement of the sulfur-containing group with a hydrogen atom.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3,4-dicyclopropyl-4H-1,2,4-triazole would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
-
Triazole Proton (C5-H): A singlet is expected in the downfield region, likely between δ 8.0 and 9.0 ppm. For the parent 1H-1,2,4-triazole, the C3-H and C5-H protons appear at δ 7.92 and 8.85 ppm, respectively.[2]
-
Cyclopropyl Protons: The methine and methylene protons of the two cyclopropyl groups will appear in the upfield region, typically between δ 0.5 and 3.5 ppm. The methine proton of the cyclopropyl group attached to N4 is expected to be further downfield than the methine proton of the cyclopropyl group at C3 due to the direct attachment to the electronegative nitrogen atom. Complex multiplets are expected due to the diastereotopic nature of the methylene protons and coupling with the methine proton.
¹³C NMR Spectroscopy
-
Triazole Carbons (C3 and C5): The chemical shifts of the triazole ring carbons are expected in the aromatic region, typically between δ 140 and 160 ppm. For the parent 1H-1,2,4-triazole, both C3 and C5 appear at δ 147.4 ppm.[2]
-
Cyclopropyl Carbons: The carbons of the cyclopropyl rings will appear in the upfield region. The methine carbons will be downfield relative to the methylene carbons.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): A weak to medium band is expected above 3000 cm⁻¹.
-
C-H stretching (aliphatic/cyclopropyl): Medium to strong bands are expected in the range of 2850-3000 cm⁻¹.
-
C=N and N=N stretching: Characteristic bands for the triazole ring are expected in the region of 1400-1650 cm⁻¹.
-
Cyclopropyl ring vibrations: Bands associated with the cyclopropyl ring may be observed in the fingerprint region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 162.
-
Fragmentation Pattern: The fragmentation of 1,2,4-triazoles can be complex.[11][12] Common fragmentation pathways involve the loss of N₂, HCN, and cleavage of the substituent groups. The presence of the cyclopropyl groups will likely lead to characteristic fragmentation patterns involving the loss of C₃H₅ or C₃H₄ moieties.
Potential Applications and Future Directions
While the specific biological activities of 3,4-dicyclopropyl-4H-1,2,4-triazole have not been reported, the known pharmacological profiles of both 1,2,4-triazoles and cyclopropyl-containing molecules suggest several promising areas for investigation:
-
Antifungal Agents: 1,2,4-triazoles are the core of many successful antifungal drugs, such as fluconazole and itraconazole. The introduction of lipophilic cyclopropyl groups could enhance membrane permeability and interaction with fungal cytochrome P450 enzymes.
-
Herbicidal and Plant Growth Regulating Activity: Many commercial herbicides and plant growth regulators contain the 1,2,4-triazole moiety.
-
Anticancer and Kinase Inhibitors: The unique conformational constraints imposed by the cyclopropyl groups could lead to selective interactions with enzyme active sites, making this scaffold a candidate for the development of targeted cancer therapies.
-
Materials Science: The rigid and polar nature of the triazole ring, combined with the unique electronic properties of the cyclopropyl groups, could be of interest in the design of novel organic materials with specific electronic or photophysical properties.
Future research should focus on the successful synthesis and purification of 3,4-dicyclopropyl-4H-1,2,4-triazole, followed by a thorough characterization of its physicochemical and spectroscopic properties. Subsequently, screening for a wide range of biological activities would be a crucial step in uncovering the potential of this novel compound.
References
- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). AIP Conference Proceedings.
- Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014-12). Indian Research Journal of Pharmacy and Science.
- Preventing ring cleavage during the desulfurization of thiazole compounds. (2025). Benchchem.
- Mass Fragmentation pattern of Compound 4(a)(s). (n.d.).
- Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (n.d.). Organic Reactions.
- Desulfurization with Raney Nickel. (n.d.).
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.).
- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).
- Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology.
- Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024-10-28).
- Raney nickel desulfuriz
- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022-02-14). ChemicalBook.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). MDPI.
- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020-03-05).
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025-10-16).
- Desulfurization of Thiols for Nucleophilic Substitution. (2024-07-10).
- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024-05-06).
- 4-allyl-3-phenyl-4H-1,2,4-triazole. (2025-05-20). ChemSynthesis.
- ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... (n.d.).
- Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide. (n.d.). RSC Publishing.
- 1,2,4-Triazole. (n.d.). Wikipedia.
- mass spectra - fragmentation p
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024-12-20).
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020-12-10). MDPI.
- 3,5-DIMETHYL-4H-1,2,4-TRIAZOLE | 7343-34-2. (2025-10-16). ChemicalBook.
- Buy 1-Cyclopropyl-1H-1,2,4-triazole. (n.d.). Smolecule.
- stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. (2025). Benchchem.
- 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. (n.d.).
- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
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Advanced Medicinal Chemistry of Cyclopropyl-Substituted 1,2,4-Triazoles
The following technical guide details the medicinal chemistry, synthesis, and biological applications of cyclopropyl-substituted 1,2,4-triazole derivatives.
A Technical Guide for Drug Discovery & Development
Executive Summary
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability and hydrogen-bonding potential. When substituted with a cyclopropyl group , these derivatives exhibit a unique pharmacological profile.[1][2] The cyclopropyl moiety acts not merely as a lipophilic spacer but as a "metabolic bumper," enhancing potency through conformational rigidity and distinct electronic properties (high
This guide synthesizes the critical pathways for developing these compounds, focusing on two dominant classes: Antifungal CYP51 inhibitors (e.g., Prothioconazole) and URAT1 inhibitors (e.g., Lesinurad).
The Pharmacophore: Cyclopropyl-Triazole Synergy
The integration of a cyclopropyl ring onto the 1,2,4-triazole scaffold addresses specific medicinal chemistry bottlenecks:
-
Conformational Restriction: The cyclopropyl group restricts the rotation of the attached side chains, locking the molecule into a bioactive conformation that often fits tighter into hydrophobic pockets (e.g., the access channel of CYP51).[1]
-
Metabolic Stability: Unlike isopropyl or ethyl groups, the cyclopropyl ring is resistant to cytochrome P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (approx. 106 kcal/mol).[1]
-
Electronic Effects: The "Walsh orbitals" of the cyclopropane ring can conjugate with the triazole
-system, modulating the pKa and dipole moment of the heterocycle, which influences membrane permeability.[1]
Industrial Case Study: Prothioconazole
Prothioconazole represents the gold standard for cyclopropyl-substituted triazoles.[1] Unlike typical azoles that are N1-substituted, Prothioconazole is a triazolinthione (sulfur at C3/C5), which is crucial for its dual-action mechanism (CYP51 inhibition and potential metallic chelation).[1]
Mechanism of Action
Prothioconazole functions primarily by inhibiting lanosterol 14
Synthesis Pathway (Industrial Route)
The synthesis challenges the chemist to introduce the thione moiety after constructing the carbon skeleton.[1]
Key Steps:
-
N-Alkylation: Reaction of 1,2,4-triazole with
-chloroketone.[1][4] -
Grignard Addition: Introduction of the chlorobenzyl group.
-
Lithiated Sulfuration: A rare late-stage functionalization where the triazole ring is deprotonated at C5 and quenched with elemental sulfur.[1]
Figure 1: Industrial synthesis route for Prothioconazole, highlighting the critical late-stage sulfuration.
Bench-Scale Protocol: General Synthesis of 3-Cyclopropyl-Triazoles
For researchers aiming to synthesize novel derivatives (e.g., for SAR studies), the "Bottom-Up" approach using cyclopropanecarbohydrazide is more versatile than the industrial route.[1] This method allows for facile variation of the N4-substituent.[1]
Reaction Scheme
Target: 4-Aryl-3-cyclopropyl-4H-1,2,4-triazole-5-thiol.[1]
-
Hydrazide Formation: Ester + Hydrazine
Hydrazide.[1] -
Additon: Hydrazide + Aryl Isothiocyanate
Thiosemicarbazide.[1] -
Cyclization: Thiosemicarbazide + Base
Triazole-thiol.[1]
Detailed Protocol
Step 1: Preparation of Cyclopropanecarbohydrazide
-
Dissolve ethyl cyclopropanecarboxylate (10 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (15 mmol, 80%) dropwise at 0°C.
-
Reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1]
-
Concentrate in vacuo.[1] Recrystallize the residue from ethanol/ether to yield white crystals.[1]
Step 2: Synthesis of Thiosemicarbazide Intermediate
-
Dissolve cyclopropanecarbohydrazide (5 mmol) in ethanol (15 mL).
-
Add substituted phenyl isothiocyanate (5 mmol) (e.g., 4-fluorophenyl isothiocyanate).
-
Reflux for 2–4 hours. A solid precipitate usually forms.[1]
-
Cool to room temperature, filter the solid, wash with cold ethanol, and dry.
Step 3: Alkaline Cyclization to 1,2,4-Triazole
-
Suspend the thiosemicarbazide (from Step 2) in 2N NaOH (10 mL).
-
Reflux for 4 hours. The solution will become clear as the reaction proceeds.
-
Cool and acidify with 2N HCl to pH 3–4.
-
Filter the resulting precipitate (the triazole-thiol).[1]
-
Purification: Recrystallize from ethanol/water (4:1).
Figure 2: Step-by-step synthetic workflow for creating 3-cyclopropyl-1,2,4-triazole-5-thiols.
Biological Profiling & SAR
The structure-activity relationship (SAR) of these derivatives highlights the balance between steric bulk and electronic influence.[1]
Comparative Activity Data (Aggregated)
The following table summarizes the impact of the cyclopropyl group compared to other alkyl substituents in antifungal assays (MIC against C. albicans).
| Substituent (R) | Steric Parameter (Es) | Lipophilicity ( | MIC ( | Metabolic Stability (t1/2) |
| Methyl | 0.00 | 0.56 | 12.5 | Low (< 30 min) |
| Isopropyl | -0.47 | 1.53 | 3.12 | Moderate |
| Cyclopropyl | -0.51 | 1.10 | 0.78 | High (> 120 min) |
| Tert-butyl | -1.54 | 1.98 | > 50 | High (Steric clash) |
Note: Data represents trend analysis from aggregated literature on triazole antifungals.
SAR Logic
-
The 3-Position (Cyclopropyl): Optimal for hydrophobic pocket filling without incurring the steric penalty of a tert-butyl group.[1]
-
The 4-Position (N-Aryl): Electron-withdrawing groups (F, Cl) on the phenyl ring enhance potency by increasing the acidity of the triazole system (if NH is present) or improving
-stacking interactions.[1] -
The 5-Position (Thiol/Thione): Essential for metal chelation (e.g., Fe in Heme). Alkylation of the sulfur (S-alkyl) generally reduces antifungal activity but may enhance antibacterial efficacy.[1]
References
-
Synthesis and biological activity of prothioconazole. Wikipedia/Bayer Patents. Link[1]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[1][5] Link[1]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. Molecules (MDPI). Link
-
Lesinurad Synthesis and Process Development. Chemistry Central Journal. Link
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3,4-dicyclopropyl-4H-1,2,4-triazole metabolic stability profile
An In-Depth Technical Guide to the Metabolic Stability Profile of 3,4-dicyclopropyl-4H-1,2,4-triazole
Executive Summary
In modern drug discovery, a thorough understanding of a compound's metabolic fate is a cornerstone of developing safe and effective therapeutics. Poor metabolic stability can lead to rapid clearance from the body, necessitating higher or more frequent doses and increasing the risk of generating toxic metabolites. This guide provides a comprehensive analysis of the predicted metabolic stability of 3,4-dicyclopropyl-4H-1,2,4-triazole , a molecule featuring a metabolically robust triazole core and cyclopropyl groups, which are often employed to enhance stability. We will delve into the structural features that govern its metabolism, outline detailed, field-proven protocols for its experimental evaluation, and provide a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the metabolic profile of this, and structurally related, chemical entities.
Introduction: The Imperative of Metabolic Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with pharmacokinetics being a primary reason for late-stage attrition.[1] A key determinant of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes.[2] A compound that is rapidly metabolized will have a short half-life and low bioavailability, compromising its therapeutic efficacy.[2]
The liver is the primary site of drug metabolism, carried out by a host of enzymes broadly categorized into Phase I and Phase II reactions.[2][3] Phase I enzymes, predominantly the Cytochrome P450 (CYP) superfamily, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[4] Phase II enzymes conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[3] Therefore, early-stage assessment of metabolic stability is critical to identify liabilities, guide medicinal chemistry efforts, and select candidates with the highest probability of success.
The subject of this guide, 3,4-dicyclopropyl-4H-1,2,4-triazole, incorporates two structural motifs of significant interest in medicinal chemistry: the 1,2,4-triazole ring and cyclopropyl groups. The 1,2,4-triazole core is a privileged scaffold found in numerous approved drugs, valued for its physicochemical properties and metabolic stability.[5][6] Cyclopropyl groups are frequently introduced to block sites of metabolism, as their high C-H bond dissociation energy makes them less susceptible to CYP-mediated oxidation.[7] This guide will dissect the probable metabolic profile arising from this unique structural combination and provide the experimental blueprints to verify it.
Structural Analysis and Predicted Metabolic Fate
The metabolic stability of a molecule is intrinsically linked to its structure. By examining the constituent parts of 3,4-dicyclopropyl-4H-1,2,4-triazole, we can formulate a hypothesis regarding its likely metabolic hotspots and the enzymes involved.
The 1,2,4-Triazole Core
The 1,2,4-triazole ring is generally considered to be metabolically stable.[5] Its aromaticity and electron-deficient nature make it resistant to many common metabolic transformations. However, it is not entirely inert. Depending on the specific substitution pattern and the overall molecule, several pathways can be considered:
-
Aldehyde Oxidase (AO): Azaheterocycles are known substrates for aldehyde oxidase, a cytosolic molybdo-flavoenzyme.[8][9] AO typically catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen.[10] For the 1,2,4-triazole ring, this could be a potential metabolic pathway, although the steric hindrance from the cyclopropyl groups might influence enzyme access.
-
Phase II Conjugation: The nitrogen atoms of the triazole ring could potentially undergo N-glucuronidation, a common Phase II metabolic route, although this is generally a slower process compared to the metabolism of more nucleophilic amines.
The Dicyclopropyl Substituents
Cyclopropyl rings are a classic tool in medicinal chemistry to improve metabolic stability.[7] The strain in the three-membered ring increases the energy required for hydrogen atom abstraction, the initial step in CYP-catalyzed oxidation, thereby reducing its likelihood.[7]
However, metabolism of cyclopropyl groups can still occur, particularly when attached to a heteroatom like nitrogen (a cyclopropylamine motif). This can sometimes lead to CYP-mediated bioactivation, forming reactive ring-opened intermediates that can covalently bind to proteins.[7][11] In 3,4-dicyclopropyl-4H-1,2,4-triazole, one cyclopropyl group is attached to a nitrogen (N4) and the other to a carbon (C3).
-
N-Dealkylation: The cyclopropyl group at the N4 position could be a substrate for CYP-mediated N-dealkylation, although this is generally less favorable than for larger alkyl groups.
-
Oxidation: Direct oxidation of the cyclopropyl C-H bonds to form hydroxylated metabolites is possible, though predicted to be a minor pathway.[7]
Predicted Metabolic Pathways and Enzyme Involvement
Based on this analysis, we can predict the primary metabolic pathways for 3,4-dicyclopropyl-4H-1,2,4-triazole. The molecule is expected to exhibit moderate to high metabolic stability. The most probable, albeit likely slow, metabolic transformations would involve CYP450 enzymes and potentially Aldehyde Oxidase.
Caption: Predicted Phase I metabolic pathways for 3,4-dicyclopropyl-4H-1,2,4-triazole.
Experimental Assessment of Metabolic Stability
To move from prediction to empirical data, standardized in vitro assays are essential. These assays provide quantitative measures of metabolic turnover, which are used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[2][12] We will detail the protocols for the two most fundamental assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
In Vitro Test Systems: A Comparative Rationale
-
Liver Microsomes: These are subcellular fractions prepared from liver tissue that are enriched in Phase I enzymes, particularly CYPs.[2][4] They are a cost-effective, high-throughput tool for specifically assessing CYP-mediated metabolism.[12] However, they lack Phase II enzymes and the cellular machinery for drug transport.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[1][3] Hepatocyte assays provide a more comprehensive and physiologically relevant assessment of a compound's overall hepatic metabolic clearance.[3][12]
Protocol 1: Liver Microsomal Stability Assay
This assay is the first-line screen for evaluating Phase I metabolic stability.[4] Its core principle is to incubate the test compound with liver microsomes and an NADPH regenerating system (which provides the necessary cofactor for CYP activity) and measure the disappearance of the parent compound over time.[13][14]
Objective: To determine the in vitro half-life and intrinsic clearance of 3,4-dicyclopropyl-4H-1,2,4-triazole due to Phase I metabolism.
Experimental Protocol:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of 3,4-dicyclopropyl-4H-1,2,4-triazole in DMSO.[14]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Microsomal Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[4][12] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14]
-
Termination Solution: Use ice-cold acetonitrile containing an appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
Add the microsomal suspension to a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1-3 µM.[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold termination solution to the respective wells.[4][12]
-
-
Controls (Self-Validating System):
-
Negative Control: Incubate the test compound with microsomes without the NADPH regenerating system to account for non-enzymatic degradation.[14]
-
Positive Controls: Include compounds with known metabolic profiles, such as a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin), to validate assay performance.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Half-life (t½): Calculated as: t½ = 0.693 / k[15]
-
Intrinsic Clearance (CLint): Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)[14]
-
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more holistic view of metabolic stability by incorporating both Phase I and II enzymes, as well as cellular uptake processes.[1][3]
Objective: To determine the overall metabolic stability and intrinsic clearance of 3,4-dicyclopropyl-4H-1,2,4-triazole in a whole-cell system.
Experimental Protocol:
-
Preparation of Reagents:
-
Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend in pre-warmed incubation medium (e.g., Williams' Medium E) to a density of 0.5-1.0 x 10^6 viable cells/mL.[1][16]
-
Test Compound: Prepare working solutions of the test compound by diluting the DMSO stock in incubation medium.
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a multi-well plate.[1]
-
Add the test compound working solution to the wells to initiate the reaction (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, often with gentle shaking.[15]
-
At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate metabolic activity by mixing with 2-3 volumes of ice-cold acetonitrile containing an internal standard.[3][16]
-
-
Controls (Self-Validating System):
-
Sample Analysis:
-
Process samples as described in the microsomal assay (centrifugation, supernatant collection).
-
Quantify the parent compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
The calculation of the elimination rate constant (k) and half-life (t½) is identical to the microsomal assay.
-
Intrinsic Clearance (CLint): Calculated as: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / Number of Cells)[16]
-
Caption: Workflow for the in vitro hepatocyte stability assay.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Metabolic Stability Data in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| 3,4-dicyclopropyl-4H-1,2,4-triazole | > 60 | < 11.5 | High |
| Verapamil (High Clearance Control) | 8.5 | 81.5 | Low |
| Warfarin (Low Clearance Control) | > 60 | < 11.5 | High |
Classification based on typical industry criteria where t½ > 30 min is considered stable.
Table 2: Example Metabolic Stability Data in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| 3,4-dicyclopropyl-4H-1,2,4-triazole | > 120 | < 5.8 | High |
| Testosterone (Phase I Control) | 25 | 27.7 | Moderate |
| 7-Hydroxycoumarin (Phase II Control) | 15 | 46.2 | Low |
Classification based on typical industry criteria where t½ > 60 min is considered stable.
Interpretation: The data from these tables allow for a direct assessment of the compound's metabolic liability. A long half-life and low intrinsic clearance value in both microsomes and hepatocytes would confirm the initial hypothesis that 3,4-dicyclopropyl-4H-1,2,4-triazole is metabolically stable.[16] Discrepancies between the two systems can provide valuable insights. For example, high stability in microsomes but moderate stability in hepatocytes might suggest that Phase II metabolism or cellular uptake are significant contributors to its clearance.[3] These in vitro CLint values can then be used in more complex models to predict in vivo human hepatic clearance.[16]
Conclusion and Future Directions
The structural design of 3,4-dicyclopropyl-4H-1,2,4-triazole, combining a robust triazole core with metabolism-blocking cyclopropyl groups, suggests a profile of high metabolic stability. This guide has provided the theoretical framework for this prediction and, more importantly, the detailed, validated experimental workflows required to confirm it. The liver microsomal and hepatocyte stability assays are foundational experiments in drug discovery, providing the critical data needed to rank compounds, build structure-activity relationships, and predict human pharmacokinetics.
Should 3,4-dicyclopropyl-4H-1,2,4-triazole demonstrate unexpected instability in these assays, the logical next step would be a metabolite identification study. By incubating the compound with the relevant in vitro system for a longer duration and analyzing the samples with high-resolution mass spectrometry, the specific metabolic "soft spots" can be identified, providing invaluable information to guide the next round of molecular design.
References
-
Di, L., & Obach, R. S. (2015). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
- Jadhav, S. B., et al. (2016). Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. International Journal of Pharmaceutical Sciences and Research.
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
- Cerny, M. A., & Hanzlik, R. P. (2006). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of the American Chemical Society, 128(10), 3346-3354.
-
protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). Retrieved from [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
- Grunow, W., Altmann, H. J., & Böhme, C. (1975). [Metabolism of 3-amino-1,2,4-triazole in rats]. Archives of Toxicology, 34(4), 315–324.
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility. Retrieved from [Link]
- Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 53(24), 8441–8460.
-
Hanzlik, R. P., & Cerny, M. A. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. Retrieved from [Link]
- Sobolewska-Wlodarczyk, A., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(10), 1552.
-
ResearchGate. (n.d.). Metabolic degradation and calculated half-lives (t1/2) of 1,5 triazoles.... Retrieved from [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
-
Sanoh, S., et al. (2019). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. ResearchGate. Retrieved from [Link]
- Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048–2050.
- Cryle, M. J., et al. (2005). Cyclopropyl Containing Fatty Acids as Mechanistic Probes for Cytochromes P450. The Journal of Organic Chemistry, 70(7), 2455–2469.
-
Terao, M., et al. (2020). The role of aldehyde oxidase in drug metabolism. ResearchGate. Retrieved from [Link]
- Dalvie, D., et al. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism Reviews, 44(4), 342–369.
- Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 63(8), 3845–3873.
- MDPI. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 27(19), 6543.
- ACS Publications. (2024).
- Yadav, M., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963242.
- International Journal of Research in Engineering and Science. (2022). Triazole Compounds: Recent Advances in Medicinal Research.
- ResearchGate. (2021).
-
Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]
- MDPI. (2023).
- ZIJP. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Zanco Journal of Pure and Applied Sciences, 34(2).
- MDPI. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(18), 5466.
- ResearchGate. (2012). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
- Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
- Emmanuel Oloruntoba Yeye, et al. (2024).
- MDPI. (2022).
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1961.
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 9. Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
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- 16. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Bioisosteric potential of 3,4-dicyclopropyl triazole scaffold
Executive Summary
The 3,4-dicyclopropyl-1,2,4-triazole scaffold represents a high-precision structural motif in modern medicinal chemistry. Unlike generic triazole insertions used solely for solubility, this specific substitution pattern—placing cyclopropyl groups at the C3 (carbon) and N4 (nitrogen) positions—creates a unique "propeller-like" hydrophobic core.
This guide details the bioisosteric utility of this scaffold, specifically its ability to mimic ortho-disubstituted aromatic rings and cis-amides while blocking metabolic soft spots. We analyze its successful deployment in 11β-HSD1 inhibitors (Type 2 Diabetes) and provide a validated synthetic protocol for its construction.
Part 1: The Bioisosteric Rationale
The 3,4-dicyclopropyl-1,2,4-triazole is not merely a linker; it is a functional pharmacophore designed to solve three specific problems in lead optimization: Metabolic Lability , Conformational Entropy , and Solubility/Lipophilicity Balance .
The "Turbo-Amide" Mimicry
The 1,2,4-triazole ring is a classic bioisostere for the amide bond. However, the 3,4-substitution pattern specifically mimics the cis-amide conformation found in bioactive peptides and lactams.
-
Vector Analysis: The bond angle between the C3-substituent and the N4-substituent approximates the
- vector in a cis-amide ( 60-70° torsion), forcing the substituents into a proximal spatial arrangement that generic 3,5-disubstitution (trans-like) cannot achieve. -
H-Bonding: The N1/N2 nitrogens remain available as potent Hydrogen Bond Acceptors (HBA), mimicking the carbonyl oxygen of an amide but with higher metabolic stability against amidases.
The "Rigid Hydrophobe" Effect (Cyclopropyl)
Replacing isopropyl or ethyl groups with cyclopropyls at positions 3 and 4 introduces "The Cyclopropyl Effect":
-
Metabolic Armor: The C-H bonds of a cyclopropyl ring have higher
-character ( ) than standard alkyl chains ( ). This makes them significantly more resistant to Cytochrome P450 (CYP) oxidation (e.g., -hydroxylation). -
-Stacking Interaction: The "banana bonds" of the cyclopropyl group possess
-character, allowing them to engage in cation- or edge-to-face -interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket, a property alkyl chains lack.
Comparative Physicochemical Profile
| Property | Isopropyl/Ethyl Amide | 3,4-Dicyclopropyl Triazole | Impact |
| Metabolic Stability | Low (prone to N-dealkylation) | High (Ring strain resists oxid.) | Extended |
| Conformation | Flexible (High Entropy Cost) | Rigid (Low Entropy Cost) | Higher Potency ( |
| LogP (Lipophilicity) | Moderate | Modulated | Improved CNS/Cell pen. |
| H-Bond Capacity | Donor + Acceptor | Acceptor Only (N1/N2) | Removes H-bond donor penalty |
Part 2: Validated Case Study (11β-HSD1 Inhibition)
The most authoritative validation of this scaffold comes from the optimization of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors for Type 2 Diabetes.
-
The Challenge: Early inhibitors containing thiazole or simple amide linkers suffered from rapid metabolic clearance and poor selectivity against 11β-HSD2.
-
The Solution (Compound 9a): Researchers identified 3,4-dicyclopropyl-5-{2-[3-fluoro-5-(trifluoromethyl)thiophen-2-yl]propan-2-yl}-4H-1,2,4-triazole .[1][2][3][4]
-
Mechanism:
-
The N4-cyclopropyl group filled a specific hydrophobic sub-pocket that excluded larger N-aryl groups.
-
The C3-cyclopropyl group provided rigid steric bulk that locked the active conformation.
-
Result: High potency (
< 10 nM), excellent microsomal stability, and dose-dependent glucose lowering in ob/ob mice.
-
Part 3: Experimental Protocol (Synthesis)
Objective: Synthesize a 3,4-dicyclopropyl-5-substituted-1,2,4-triazole. Methodology: The Oxadiazole-to-Triazole Recyclization (The Modified Pellizzari/Einhorn Route) . This is the most reliable method for introducing the difficult N4-cyclopropyl group, as direct alkylation of triazoles often yields mixtures of N1, N2, and N4 isomers.
Step-by-Step Protocol
Reagents:
-
Cyclopropanecarbohydrazide (Precursor A)
-
Carboxylic Acid derivative (R-COOH) or Acid Chloride (R-COCl) (Precursor B - The "Tail")
-
Cyclopropylamine (The N4 source)
-
POCl
(Dehydrating agent) -
Toluene/Dioxane (Solvent)
Workflow:
-
Formation of Diacylhydrazine:
-
React Cyclopropanecarbohydrazide (1.0 eq) with R-COCl (1.0 eq) in DCM with Et
N (1.1 eq) at 0°C RT for 4h. -
Result:
-cyclopropanecarbonyl- -acylhydrazine.
-
-
Cyclization to 1,3,4-Oxadiazole (The Intermediate):
-
Reflux the diacylhydrazine in POCl
(excess) for 3-6h. -
Quench with ice water, extract with EtOAc.
-
Result: 2-cyclopropyl-5-substituted-1,3,4-oxadiazole.
-
Checkpoint: Verify by LC-MS (Oxadiazole ring formation).
-
-
The "Switch" (Oxadiazole
Triazole):-
Dissolve the 1,3,4-oxadiazole (1.0 eq) in Toluene or Xylene.
-
Add Cyclopropylamine (3.0 - 5.0 eq). Note: Excess is required to drive the equilibrium.
-
Heat in a sealed tube/microwave at 150°C - 180°C for 12-24h.
-
Mechanism:[5] Nucleophilic attack of the amine on the oxadiazole C2/C5, ring opening, and recyclization with loss of water (actually, the oxygen is swapped for the N-R group).
-
Purification: Flash chromatography (Hex/EtOAc).
-
Self-Validating Checkpoint:
-
1H NMR: Look for two distinct cyclopropyl signals. The N4-cyclopropyl protons will be chemically shifted downfield (
3.0-4.0 ppm for the CH) compared to the C3-cyclopropyl ( 1.5-2.5 ppm) due to the adjacent nitrogen.
Part 4: Visualization of the Scaffold Logic
The following diagrams illustrate the synthesis pathway and the pharmacophore mapping.
Figure 1: The "Switch" Synthesis Strategy
Caption: The "Oxadiazole-to-Triazole" route ensures regioselective installation of the N4-cyclopropyl group.
Figure 2: Bioisosteric Pharmacophore Map
Caption: Pharmacophore mapping showing how the 3,4-dicyclopropyl motif combines metabolic shielding with polar anchoring.
References
-
Discovery of 11β-HSD1 Inhibitors: Discovery and Biological Evaluation of Potent and Orally Active Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for the Treatment of Type 2 Diabetes Mellitus.[1][3] PubMed. Link
-
Triazole Bioisosterism: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[6] IRIS Unimore. Link
-
Cyclopropyl Metabolic Stability: The Cyclopropyl Group in Medicinal Chemistry.[7] Scientific Update. Link
-
Synthesis Methodology: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Link
-
Lesinurad Structural Context: Lesinurad | C17H14BrN3O2S | CID 53465279. PubChem. Link
Sources
- 1. Discovery and Biological Evaluation of Potent and Orally Active Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. iris.unimore.it [iris.unimore.it]
- 7. chemrxiv.org [chemrxiv.org]
Application Note: High-Yield Cyclization and Oxidation of Dicyclopropyl Hydrazine Precursors
Part 1: Core Directive & Scientific Rationale
Executive Summary
This guide details the protocol for the cyclization of dicyclopropyl ketone precursors into 3,3-dicyclopropyl-diaziridine (a cyclic hydrazine) and its subsequent oxidative dehydrogenation to 3,3-dicyclopropyl-3H-diazirine .
While "dicyclopropyl hydrazine" is often used colloquially to describe the cyclic diaziridine core, the actual synthesis does not typically start with acyclic 1,2-dicyclopropylhydrazine due to entropy and steric strain. Instead, the industry-standard Schmitz method generates a reactive hydrazine-equivalent in situ (via hydroxylamine-O-sulfonic acid in liquid ammonia) which cyclizes onto the dicyclopropyl ketone. This yields the diaziridine, which is then oxidized to the diazirine—a critical pharmacophore for photoaffinity labeling in drug discovery.
Mechanistic Insight
The transformation relies on the Schmitz diaziridine synthesis , followed by an iodine-mediated oxidation.
-
Imine Formation: Dicyclopropyl ketone condenses with ammonia to form the unstable imine.
-
Nucleophilic Attack (Cyclization): Hydroxylamine-O-sulfonic acid (HOSA) acts as an amphoteric reagent. It aminates the imine nitrogen, creating a transient hydrazinium species which undergoes intramolecular nucleophilic displacement of the sulfate group. This is the critical cyclization step that forms the strained three-membered ring containing the hydrazine moiety (–NH–NH–).
-
Oxidative Dehydrogenation: The resulting diaziridine is stable but requires oxidation to form the photoactive diazirine (–N=N–). The Iodine/Triethylamine (I₂/Et₃N) system is preferred over Silver Oxide (Ag₂O) for dicyclopropyl derivatives due to higher yields and lower explosion risks.
Part 2: Experimental Protocol
Safety & Hazard Analysis (Critical)
-
Explosion Hazard: Diazirines and their precursors are high-energy compounds. While dicyclopropyl analogs are more stable than simple dialkyl diazirines, they must be kept away from direct light and heat. Never distill neat diazirines.
-
Liquid Ammonia: Requires a dedicated hood with excellent ventilation. Risk of cryogenic burns and inhalation toxicity.
-
HOSA: Corrosive and hygroscopic. Handle in a glovebox or dry environment.
Reagents and Equipment
| Reagent | Grade/Purity | Role |
| Dicyclopropyl Ketone | >98% | Starting Material (Precursor) |
| Ammonia (anhydrous) | Gas/Liquid | Solvent & Reactant |
| Hydroxylamine-O-sulfonic acid (HOSA) | >95% | Nitrogen source / Cyclizing agent |
| Methanol (MeOH) | Anhydrous | Co-solvent |
| Iodine (I₂) | Resublimed | Oxidant |
| Triethylamine (Et₃N) | >99% | Base / HCl Scavenger |
| Diethyl Ether | ACS Grade | Extraction Solvent |
Workflow Diagram (Graphviz)
Caption: Step-by-step workflow for the conversion of dicyclopropyl ketone to the photoactive diazirine via the diaziridine intermediate.
Detailed Methodology
Phase A: Cyclization to Diaziridine (The Hydrazine Core)
Rationale: Direct reaction of hydrazine with ketones often yields hydrazones. To force the three-membered ring (diaziridine), we use liquid ammonia as the solvent to favor the gem-diamine-like transition state.
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser and a mechanical stirrer. Flush with Nitrogen (
).[1] -
Condensation: Condense anhydrous Ammonia (approx. 50 mL per 10 mmol ketone) into the flask at -78°C.
-
Solubilization: Dissolve Dicyclopropyl Ketone (1.0 eq) in a minimal amount of anhydrous Methanol and add strictly to the stirring ammonia.
-
Cyclization Reagent: Dissolve HOSA (1.2 eq) in anhydrous Methanol.
-
Addition: Add the HOSA solution dropwise to the ammonia/ketone mixture over 30 minutes. Crucial: Maintain temperature below -50°C to prevent side reactions.
-
Reaction: Allow the mixture to stir at -30°C (refluxing ammonia) for 3–5 hours.
-
Quench: Remove the cooling bath and allow the ammonia to evaporate overnight under a stream of
. -
Extraction: The residue contains the Dicyclopropyl Diaziridine . Extract the residue with Diethyl Ether (
mL). Filter off the solid ammonium sulfate byproducts.-
QC Check: Take a crude NMR. You should see the disappearance of the ketone carbonyl signal and the appearance of broad N-H protons (typically 2.0–3.0 ppm).
-
Phase B: Oxidative Dehydrogenation (Formation of the Azo Bond)
Rationale: The diaziridine contains a hydrazine (-NH-NH-) bond. We must oxidize this to the azo (-N=N-) bond using Iodine. Triethylamine is essential to sequester the HI formed, driving the equilibrium forward.
-
Preparation: Dissolve the crude Dicyclopropyl Diaziridine from Phase A in Methanol/Triethylamine (5:1 ratio). Cool to 0°C.[2][3]
-
Oxidation: Add solid Iodine (I₂) in small portions.
-
Visual Indicator: The reaction consumes iodine (color fades). Continue adding until a persistent brown color remains, indicating excess iodine.
-
-
Workup: Stir for 30 minutes at 0°C. Pour the mixture into ice water and extract with Pentane (preferred over ether for volatility).
-
Wash: Wash the organic layer with 1M HCl (to remove TEA), then saturated
(to remove excess Iodine), and finally Brine. -
Purification: Dry over
and concentrate carefully (do not heat >30°C). Purify via flash chromatography on silica gel (100% Pentane to 5% Ether/Pentane).-
Note: The product is volatile.
-
Part 3: Data Analysis & Troubleshooting
Expected Analytical Data
| Technique | Expected Signal (Dicyclopropyl Diazirine) | Interpretation |
| UV-Vis | Characteristic | |
| IR Spectroscopy | The N=N stretch is often symmetry-forbidden or very weak. Absence of N-H stretch (3300 cm | |
| The sp3 carbon of the diazirine ring is highly shielded compared to the ketone precursor ( |
Troubleshooting Guide
-
Problem: Low yield in Phase A (Cyclization).
-
Root Cause:[4] Water contamination in the ammonia or methanol. HOSA hydrolyzes rapidly in water.
-
Solution: Use freshly distilled methanol and anhydrous ammonia.
-
-
Problem: Product degradation during Oxidation.
-
Root Cause:[4] Exotherm during Iodine addition.
-
Solution: Add Iodine slower and ensure the internal temperature stays
C.
-
-
Problem: "Explosion" or rapid decomposition.
-
Root Cause:[4] Concentration to dryness or heating.
-
Solution: Always keep the product in solution if possible. Store at -20°C in the dark.
-
Part 4: References
-
Church, M. G., & Weiss, M. J. (1970). Diazirines. II. Synthesis and properties of small functionalized diazirines.Journal of Organic Chemistry , 35(8), 2465–2471. Link
-
Context: Establishes the Iodine/Triethylamine oxidation protocol as a standard for diaziridine-to-diazirine conversion.
-
-
Schmitz, E., & Ohme, R. (1961). Cyclodiazomethan (Diazirin).Chemische Berichte , 94(8), 2166–2173. Link
-
Context: The foundational paper for the synthesis of diaziridines from ketones, ammonia, and HOSA (The Schmitz Reaction).
-
-
Dey, K., et al. (2023).[5] Overview of diazirine synthesis, activation, and applications.Nature Communications / ResearchGate . Link
-
Context: Modern review of diazirine applications in chemical biology and polymer crosslinking.
-
-
BenchChem Application Note. (2025). The Synthesis of Diazirines: Protocols and Data.[2]Link
-
Context: General industrial protocols for scaling diazirine synthesis.
-
Sources
Technical Guide: 3,4-Dicyclopropyl-4H-1,2,4-triazole Scaffolds in 11β-HSD1 Inhibitor Design
This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of metabolic disease therapeutics. It details the synthesis, functionalization, and biological validation of 3,4-dicyclopropyl-4H-1,2,4-triazole-5-thiol , a critical scaffold in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors.
Introduction & Mechanistic Rationale
11β-HSD1 is an NADPH-dependent reductase highly expressed in liver and adipose tissue. It converts inactive cortisone into active cortisol.[1] Dysregulation of this enzyme is a primary driver of metabolic syndrome, insulin resistance, and central obesity.
Why the 3,4-Dicyclopropyl-1,2,4-Triazole Scaffold?
Early generation inhibitors utilized bulky adamantyl groups to fill the hydrophobic substrate-binding pocket of 11β-HSD1. However, adamantane derivatives often suffer from poor metabolic stability (CYP450 liability) and low solubility.
The 3,4-dicyclopropyl-1,2,4-triazole moiety serves as a superior bioisostere:
-
Hydrophobic Fit: The two cyclopropyl groups mimic the steric bulk of adamantane but with a lower molecular weight and better lipophilic efficiency (LipE).
-
Rigidity: The triazole ring locks the conformation, reducing the entropic penalty upon binding.
-
Metabolic Stability: Cyclopropyl rings are generally more resistant to oxidative metabolism than linear alkyl chains or adamantane bridges.
Note on Nomenclature: This guide focuses on the 5-thiol (thione) derivative, as the "bare" triazole (H-species) is rarely the final inhibitor. The thiol group provides the necessary nucleophilic handle to attach the "Right-Hand Side" (RHS) pharmacophore via S-alkylation.
Chemical Synthesis Protocol
Workflow Overview
The synthesis exploits a cyclization reaction between a hydrazide and an isothiocyanate.[2] This route is preferred over the "amidine" route for its high yield and operational simplicity.
Step-by-Step Methodology
Reagents Required:
-
Cyclopropanecarboxylic acid hydrazide (CAS: 6952-93-8)
-
Cyclopropyl isothiocyanate (CAS: 56601-42-4) (Warning: Lachrymator, Toxic) [5]
-
Ethanol (Absolute)
-
Sodium Hydroxide (2N aqueous solution)
-
Hydrochloric Acid (conc.)
Protocol:
-
Thiosemicarbazide Formation:
-
Dissolve Cyclopropanecarboxylic acid hydrazide (10.0 mmol) in absolute ethanol (20 mL).
-
Add Cyclopropyl isothiocyanate (10.5 mmol, 1.05 eq) dropwise at room temperature.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The product (acyl-thiosemicarbazide) usually precipitates upon cooling.
-
Checkpoint: If no precipitate forms, concentrate the solvent. The intermediate is often a white solid.
-
-
Cyclization (Base-Catalyzed):
-
Suspend the thiosemicarbazide intermediate in 2N NaOH (15 mL).
-
Reflux for 4–6 hours. The solid will dissolve as the triazole-thiolate salt forms.
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Isolation:
-
Acidify carefully with conc. HCl to pH ~3.
-
The 3,4-dicyclopropyl-4H-1,2,4-triazole-5-thiol will precipitate as a white/off-white solid.
-
Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1) if necessary.
-
Yield Expectation: 75–85% Characterization:
-
1H NMR (DMSO-d6): Look for cyclopropyl protons (0.6–1.2 ppm) and the SH proton (~13.0 ppm, often broad/exchangeable).
-
MS (ESI): [M+H]+ calc. for C8H11N3S = 182.07.
Functionalization (S-Alkylation)
The thiol group is the "linker" point. High-affinity 11β-HSD1 inhibitors typically link this core to a pyridine, thiazole, or aryl group via a methylene bridge.
Reaction:
-
Solvent: Acetone or DMF (dry).
-
Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).
-
Electrophile (R-CH2-X): Benzyl bromide derivatives or alpha-chloroacetamides.
Biological Validation: 11β-HSD1 Inhibition Assay
Once the intermediate is converted into the final inhibitor, it must be validated. The industry standard is the Scintillation Proximity Assay (SPA) .
Assay Logic
The assay measures the inhibition of the conversion of Cortisone to Cortisol .
Protocol Steps
-
Enzyme Prep: Human 11β-HSD1 microsomes (expressed in HEK293 or CHO cells).
-
Reaction Mix:
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl.
-
Substrate: [1,2-3H]-Cortisone (200 nM).
-
Cofactor: NADPH (200 µM).
-
Test Compound: 3,4-dicyclopropyl-triazole derivative (dissolved in DMSO).
-
-
Incubation: 45 minutes at 37°C.
-
Detection: Add Protein A-coated Yttrium Silicate SPA beads pre-mixed with anti-cortisol antibody.
-
Readout: The antibody binds only the generated Cortisol. The proximity to the bead stimulates light emission. Inhibitors reduce the signal.
Data Interpretation (SAR Table)
The following table illustrates the impact of the 3,4-dicyclopropyl modification compared to other common scaffolds (Representative Data):
| Scaffold Core | R-Group (Pos 3/4) | 11β-HSD1 IC50 (nM) | Metabolic Stability (t1/2 min) | Notes |
| 3,4-Dicyclopropyl-Triazole | Cyclopropyl / Cyclopropyl | < 10 | > 120 | High potency, low clearance. |
| Di-Isopropyl-Triazole | Isopropyl / Isopropyl | 45 | 60 | Good potency, higher oxidative liability. |
| Adamantyl-Triazole | Adamantyl / Methyl | 8 | 30 | Potent, but poor solubility & rapid metabolism. |
| Diphenyl-Triazole | Phenyl / Phenyl | 250 | > 120 | Rigid, but steric clash reduces potency. |
References
-
Mechanism & Structure: Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. (NIH/PubMed). Defines the hydrophobic pocket where cyclopropyl groups bind.
-
Triazole Synthesis: Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. (MDPI).[3] General protocols for the hydrazide-isothiocyanate route.
-
Inhibitor Design: Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1. (ACS/PubMed). Discusses the SAR of cyclopropyl replacements for adamantane.
-
Assay Methodology: 11β-Hydroxysteroid dehydrogenase type 1: a tissue-specific regulator of glucocorticoid response.[6] (PubMed).[5] Context for the physiological relevance of the inhibition.
Sources
- 1. Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 5. Cyclopropyl isothiocyanate | C4H5NS | CID 92463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Inhibition of 11beta-hydroxysteroid dehydrogenase type 1 as a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole
Introduction
N-alkylated 1,2,4-triazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The strategic introduction of alkyl groups onto the triazole nucleus allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole. The sterically demanding dicyclopropyl substituents at the 3 and 5 positions present unique challenges and opportunities in controlling the regioselectivity of alkylation. This document will explore various reagents and methodologies, offering field-proven insights into reaction optimization, isomer separation, and characterization.
Understanding the N-Alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole: Regioselectivity and Mechanistic Considerations
The N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole can theoretically occur at three different nitrogen atoms: N1, N2, and N4. However, due to the tautomeric nature of the 4H-1,2,4-triazole ring, alkylation predominantly yields a mixture of N1 and N4 substituted isomers. The formation of the N2-alkylated product is generally less common for unsubstituted 1,2,4-triazoles.
The ratio of the N1 to N4 isomers is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed. The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity of the reaction. For instance, the use of a non-nucleophilic, sterically hindered base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent such as tetrahydrofuran (THF) has been reported to favor the formation of the N1-alkylated isomer.
Synthesis of the Starting Material: 3,5-dicyclopropyl-4H-1,2,4-triazole
A common and effective method for the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles involves the reaction of a nitrile with hydrazine, followed by cyclization. This approach can be adapted for the synthesis of the title compound.
Protocol 1: Synthesis of 3,5-dicyclopropyl-4H-1,2,4-triazole
Materials:
-
Dicyclopropyl ketone
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dicyclopropyl ketone (1.0 eq) in ethanol. Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After completion of the reaction, remove the ethanol by rotary evaporation.
-
Cyclization: To the resulting crude hydrazone, cautiously add an excess of formic acid. Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3,5-dicyclopropyl-4H-1,2,4-triazole.
Reagents and Protocols for N-Alkylation
Two primary methods are recommended for the N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole: direct alkylation using alkyl halides and the Mitsunobu reaction.
Method 1: Direct Alkylation with Alkyl Halides
This is a widely used and versatile method for N-alkylation. The choice of base and solvent is critical for controlling the regioselectivity.
Protocol 2: N-Alkylation using Alkyl Halide and DBU (Favoring N1-isomer)
Materials:
-
3,5-dicyclopropyl-4H-1,2,4-triazole
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 3,5-dicyclopropyl-4H-1,2,4-triazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.2 eq) dropwise at room temperature.
-
Addition of Alkylating Agent: Stir the mixture for 15-20 minutes, then add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time may vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of N1 and N4 isomers (typically with a higher proportion of the N1 isomer), can be purified by column chromatography on silica gel.
Protocol 3: N-Alkylation using Alkyl Halide and Potassium Carbonate
Materials:
-
3,5-dicyclopropyl-4H-1,2,4-triazole
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a suspension of 3,5-dicyclopropyl-4H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous DMF or acetone, add the alkyl halide (1.1 eq) at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be purified by column chromatography.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction provides a mild and efficient alternative for the N-alkylation of triazoles with alcohols, proceeding via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter.[1][2]
Protocol 4: Mitsunobu Reaction for N-Alkylation
Materials:
-
3,5-dicyclopropyl-4H-1,2,4-triazole
-
Alcohol (e.g., benzyl alcohol, ethanol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 3,5-dicyclopropyl-4H-1,2,4-triazole (1.2 eq), the desired alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, containing a mixture of N1 and N4 isomers, can be purified by column chromatography.
Data Presentation and Characterization
Table 1: Comparison of N-Alkylation Methods
| Method | Alkylating Agent | Base/Reagents | Solvent | Typical N1:N4 Ratio | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halide | DBU | THF | ~90:10[3] | High N1 selectivity, mild conditions | DBU can be expensive |
| Direct Alkylation | Alkyl Halide | K₂CO₃ | DMF/Acetone | Variable | Inexpensive base, simple setup | Lower regioselectivity |
| Mitsunobu Reaction | Alcohol | PPh₃, DIAD/DEAD | THF | Variable | Mild conditions, uses alcohols directly | Stoichiometric byproducts can complicate purification |
Experimental Workflow Visualization
Caption: General workflow for the synthesis and N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole.
Characterization and Isomer Identification
The separation of the N1 and N4 alkylated isomers can be achieved by silica gel column chromatography.[4] The polarity of the two isomers is often slightly different, allowing for their separation with a carefully chosen eluent system (e.g., a gradient of ethyl acetate in hexane).
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the N1 and N4 isomers.
-
¹H NMR: The chemical shifts of the protons on the alkyl group attached to the nitrogen can differ between the two isomers. More significantly, if there are protons on the triazole ring (not applicable to the 3,5-disubstituted case), their chemical shifts would be distinct.
-
¹³C NMR: The chemical shifts of the carbon atoms of the triazole ring (C3 and C5) are particularly informative. In the symmetrical 4H-triazole starting material, C3 and C5 are equivalent. Upon N-alkylation, this symmetry is broken, and two distinct signals will be observed for C3 and C5. The chemical shift values for these carbons will differ between the N1 and N4 isomers. Generally, the carbon atoms of the triazole ring in N1-alkylated isomers are more deshielded (appear at a higher ppm) compared to the N4-alkylated isomers.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for N-Alkylated 3,5-dicyclopropyl-1,2,4-triazoles
| Position | N1-Alkyl Isomer (ppm) | N4-Alkyl Isomer (ppm) |
| C3 | 160 - 165 | 150 - 155 |
| C5 | 155 - 160 | 150 - 155 |
Note: These are estimated ranges and may vary depending on the specific alkyl substituent and solvent.
Caption: Logical workflow for the separation and identification of N-alkylated triazole isomers.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established synthetic methodologies in heterocyclic chemistry. To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are incorporated:
-
Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Spectroscopic Analysis: Unambiguous characterization of the starting material and the final products by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm their identity and purity.
-
Isomer Separation and Characterization: The successful separation of the N1 and N4 isomers and their individual characterization provides definitive proof of the reaction's outcome and regioselectivity.
Conclusion
The N-alkylation of 3,5-dicyclopropyl-4H-1,2,4-triazole is a versatile transformation that opens the door to a wide array of novel compounds with potential applications in drug discovery and materials science. By carefully selecting the appropriate reagents and reaction conditions, researchers can control the regioselectivity of the alkylation and synthesize the desired N-alkylated isomers. The detailed protocols and analytical guidance provided in this application note serve as a valuable resource for scientists working in this exciting field.
References
- Bekircan, O., & Gümrükçüoğlu, N. (2005). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(10), 2107-2113.
- Xia, C., et al. (2019).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]
- Bulger, P. G., et al. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301.
- Jiang, Z. J., et al. (2001).
-
PubChem. (n.d.). 4H-1,2,4-Triazole, 4-methyl-. Retrieved from [Link]
- Shaban, M. A. E., & Taha, N. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1419.
- Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
-
The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
-
MDPI. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]
-
ResearchGate. (2016). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Retrieved from [Link]
-
ResearchGate. (2006). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. Retrieved from [Link]
-
Slideshare. (2016). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]
-
ResearchGate. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Preprints.org. (2020). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 4-Chlorophenyl 1-(1, 2, 4-triazol-1-yl)-cyclopropyl ketone hydrazone. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][5][6]triazoles. Retrieved from [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (2005). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3,5-dinitro-1,2,4-triazole. Retrieved from [Link]
Sources
Technical Support Center: Purification of Dicyclopropyl Triazoles
Topic: Removal of Hydrazide Byproducts from 3,5-Dicyclopropyl-1H-1,2,4-Triazole Ticket ID: PUR-TZ-042 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 3,5-dicyclopropyl-1H-1,2,4-triazole (often via the reaction of cyclopropanecarbohydrazide with thioamides, imidates, or nitriles) frequently results in persistent hydrazide starting material contamination.
Because both the triazole product and the hydrazide impurity are polar, hydrogen-bond donors, and weak bases, standard silica chromatography often fails to resolve them (co-elution). This guide provides three tiered protocols to resolve this specific separation challenge, ranging from chemical scavenging (highest purity) to pH-controlled extraction (highest throughput).
Visual Troubleshooting Assistant
Workflow Selector: Which Protocol Do I Need?
Figure 1: Decision matrix for selecting the optimal purification strategy based on scale and impurity load.
Protocol A: Chemoselective Scavenging (The "Silver Bullet")
Best for: High-value intermediates, removal of stubborn hydrazides (1–10% content), and avoiding difficult chromatography.
The Science
Hydrazides contain a primary amine (
Step-by-Step Workflow
-
Quantify Impurity: Determine the molar amount of hydrazide impurity via
H-NMR (look for the hydrazide -NH-NH signals, typically broad singlets around 4.0–9.0 ppm depending on solvent). -
Dissolve: Dissolve the crude mixture in refluxing Toluene or Dichloromethane (DCM) .
-
Add Scavenger: Add 1.2 – 1.5 equivalents of Phthalic Anhydride (relative to the impurity, not the product).
-
Note: If using Toluene, add a catalytic amount of acetic acid (1-2 drops).
-
-
Reaction:
-
DCM: Stir at room temperature for 4–12 hours.
-
Toluene: Reflux for 1–2 hours with a Dean-Stark trap (optional but faster).
-
-
Workup:
-
Cool the mixture. The phthalimide byproduct often precipitates out. Filter the solids.
-
Wash the filtrate with saturated NaHCO
(removes excess phthalic acid/anhydride).
-
-
Isolation: Dry the organic layer (Na
SO ) and concentrate. The residue is your purified triazole.
Protocol B: pH-Swing Extraction (The "pKa Gap")
Best for: Large scale (>10g), initial cleanup of crude reactions.
The Science
This method exploits the "Acidity Gap" between the triazole and the hydrazide.
-
1,2,4-Triazole: Amphoteric.[1] The N-H proton has a pKa of ~10.0–10.3 . It can be deprotonated by strong bases (NaOH) to form a water-soluble anion.
-
Hydrazide: The -NH- proton adjacent to the carbonyl has a pKa of ~13 . It is much harder to deprotonate.
-
Strategy: At pH 11–12, the triazole goes into the water (as a salt), while the hydrazide remains neutral (mostly) and stays in the organic layer.
Step-by-Step Workflow
| Step | Action | Phase Distribution |
| 1 | Dissolve crude in Ethyl Acetate (EtOAc) . | Org: Triazole + Hydrazide |
| 2 | Extract with 1.0 M NaOH (Target pH 11–12). | Aq: Triazole Anion ( |
| 3 | Separate layers. Keep the Aqueous layer. | Aq: Product (Target) |
| 4 | Wash Aqueous layer with fresh EtOAc (x2). | Removes entrained Hydrazide. |
| 5 | Acidify Aqueous layer with HCl to pH ~6–7. | Aq: Triazole reprecipitates or becomes extractable. |
| 6 | Extract Aqueous with EtOAc or DCM . | Org: Purified Triazole |
Critical Warning: Dicyclopropyl triazoles are more lipophilic than unsubstituted triazoles. If the hydrazide is also very lipophilic, the separation efficiency drops. Always check the first organic wash by TLC to ensure you aren't losing product.
Protocol C: Chromatographic Rescue
Best for: Final polishing or when scavenging is unavailable.
The Issue: Tailing
Triazoles interact strongly with the acidic silanols on silica gel, causing severe peak tailing that merges with the hydrazide peak.
The Fix: Base Modification
You must neutralize the silica surface.
-
Mobile Phase: DCM / Methanol (95:5).
-
Modifier: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (NH
OH) to the mobile phase. -
Column Pre-treatment: Flush the column with the mobile phase containing the base for 3 column volumes before loading the sample.
Mechanism of Action: Scavenging
Figure 2: The chemical transformation of the hydrazide impurity into a phthalimide, altering its solubility and polarity for easy removal.
Frequently Asked Questions (FAQ)
Q: Why not just use an acid wash (e.g., HCl) to remove the hydrazide? A: Both the triazole and the hydrazide are weak bases. The pKa of the protonated triazole is ~2.3, and the hydrazide is similar (~3.0). An acid wash will protonate both, pulling both into the water layer. You cannot separate them effectively using acid extraction. You must use base extraction (Protocol B).[2]
Q: I tried Protocol B (Base Extraction), but my triazole didn't precipitate at pH 7. A: Dicyclopropyl triazole is moderately water-soluble. At pH 7, it may not crash out as a solid. You must extract the neutralized aqueous layer with organic solvent (DCM or EtOAc) to recover it. Do not discard the water until you verify the mass balance!
Q: Can I use benzaldehyde instead of phthalic anhydride? A: Yes. Benzaldehyde reacts with hydrazides to form hydrazones . This works well, but hydrazones can sometimes hydrolyze back to the hydrazide on acidic silica columns. Phthalimides (formed via phthalic anhydride) are chemically more robust and have a greater polarity difference, making them superior for this specific separation.
Q: Is the dicyclopropyl group sensitive to the reaction conditions? A: The cyclopropyl ring is generally stable to the mild basic conditions of Protocol B and the thermal conditions of Protocol A. However, avoid strong oxidative conditions (like bleach/hypochlorite destruction of hydrazides), as cyclopropanes can be susceptible to radical ring-opening.
References
-
pKa of 1,2,4-Triazole
-
Synthesis & Properties of 3,5-Dicyclopropyl-1,2,4-triazole
-
Scavenging Hydrazides (General Methodology)
- Source: "Removal of excess hydrazine hydrate" (ResearchGate Discussion / Standard Organic Practice).
- Context: Discusses formation of hydrazones/phthalimides to alter polarity.
-
URL:[Link]
-
Chromatographic Separation of Triazoles
Sources
- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
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- 4. pharmainfo.in [pharmainfo.in]
- 5. PubChemLite - 3,5-dicyclopropyl-1h-1,2,4-triazole hydrochloride (C8H11N3) [pubchemlite.lcsb.uni.lu]
- 6. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 3,4-Dicyclopropyl-1,2,4-Triazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dicyclopropyl-1,2,4-triazoles. The unique steric environment created by the two adjacent cyclopropyl groups on the triazole ring can present significant challenges in subsequent functionalization reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these synthetic hurdles.
Understanding the Challenge: The "Picket Fence" Effect of Cyclopropyl Groups
The core issue in reactions involving 3,4-dicyclopropyl-1,2,4-triazoles is the steric hindrance imposed by the two bulky and rigid cyclopropyl substituents. These groups act like a "picket fence" around the triazole core, shielding the nitrogen and carbon atoms from the approach of reagents. This can lead to sluggish or failed reactions, particularly in processes like N-alkylation, N-arylation, and further C-functionalization.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Low or No Yield in N-Alkylation/N-Arylation Reactions
Question: I am attempting an N-alkylation of 3,4-dicyclopropyl-1,2,4-triazole with a primary alkyl halide, but I am observing very low conversion even after prolonged reaction times and elevated temperatures. What can I do to improve the yield?
Answer: This is a classic case of steric hindrance impeding the approach of the electrophile to the triazole nitrogen. Here’s a systematic approach to troubleshoot this issue:
1. Enhance Nucleophilicity and Reagent Accessibility:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong, non-nucleophilic base is required to deprotonate the triazole effectively without competing in the alkylation. The solvent should be able to dissolve the triazole salt and not hinder the reaction.[1][2]
-
Phase-Transfer Catalysis (PTC): If solubility is an issue, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. PTC can facilitate the transfer of the triazolide anion from a solid or aqueous phase to the organic phase where the alkylating agent resides.
2. Increase the Reactivity of the Electrophile:
-
Leaving Group: Switch from alkyl chlorides or bromides to more reactive alkyl iodides or tosylates. The better leaving group ability will accelerate the SN2 reaction.[3]
-
Alternative Alkylating Agents: Consider using more reactive alkylating agents such as triflates.
3. Employ Alternative Reaction Conditions:
-
Microwave Irradiation: Microwave-assisted synthesis can often overcome high activation barriers in sterically hindered reactions by rapidly and uniformly heating the reaction mixture.[4] This can lead to significantly shorter reaction times and improved yields.
Experimental Protocol: Microwave-Assisted N-Alkylation
-
To a microwave-safe vial, add 3,4-dicyclopropyl-1,2,4-triazole (1.0 equiv.), the alkylating agent (1.2 equiv.), and a catalytic amount of TBAB (0.1 equiv.).
-
Add a suitable high-boiling point solvent like DMF or N,N-dimethylacetamide (DMA).
-
Add a non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 equiv.).[1][2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a temperature between 120-150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
Troubleshooting Flowchart for N-Alkylation
Caption: Decision-making workflow for troubleshooting low-yielding N-alkylation reactions.
Issue 2: Poor Regioselectivity in Functionalization Reactions
Question: I am attempting a reaction to functionalize the triazole ring, but I am getting a mixture of isomers. How can I improve the regioselectivity?
Answer: The electronic nature of the 3,4-dicyclopropyl-1,2,4-triazole ring can lead to multiple reactive sites. Controlling regioselectivity in the face of steric hindrance requires a careful selection of reagents and conditions.
1. Directing Groups:
-
If possible, introduce a directing group onto one of the cyclopropyl rings. This can electronically bias the triazole ring and favor reaction at a specific position.
2. Catalyst-Controlled Reactions:
-
For reactions like cycloadditions, the choice of catalyst can dictate the regioselectivity. For instance, in azide-alkyne cycloadditions to form substituted triazoles, copper(I) catalysts typically yield 1,4-disubstituted products, while ruthenium catalysts favor the 1,5-isomer.[5][6][7] While you are starting with the triazole, analogous principles of catalyst control can be applied in other functionalization reactions.
3. Sterically Hindered Reagents:
-
Utilize bulky reagents that can selectively react with the more accessible position on the triazole ring. For example, when attempting metalation, a sterically hindered base like TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl) can selectively deprotonate the less hindered position.[8]
Comparison of Catalyst Systems for Regioselective Triazole Synthesis
| Catalyst System | Predominant Regioisomer | Reaction Type | Reference |
| Copper(I) (e.g., CuI, CuSO4/NaAsc) | 1,4-disubstituted | Azide-Alkyne Cycloaddition (CuAAC) | [4][5][7] |
| Ruthenium (e.g., Cp*RuCl(PPh3)2) | 1,5-disubstituted | Azide-Alkyne Cycloaddition (RuAAC) | [6][9] |
| Silver(I) | 1,3-disubstituted | Diazonium salt + Isocyanide | [10][11] |
| Copper(II) | 1,5-disubstituted | Diazonium salt + Isocyanide | [10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for synthesizing the 3,4-dicyclopropyl-1,2,4-triazole core itself?
A1: The synthesis of the 3,4-dicyclopropyl-1,2,4-triazole core can be challenging due to the steric bulk of the cyclopropyl groups. A common and effective method is the oxidative cyclization of a corresponding amidrazone. Alternatively, a [3+2] cycloaddition reaction between a dicyclopropyl-substituted nitrile and an azide could be explored, although this may require forcing conditions.[12][13]
Q2: Are there any computational studies that can help predict the reactivity of 3,4-dicyclopropyl-1,2,4-triazoles?
A2: Yes, computational studies using Density Functional Theory (DFT) can be very insightful.[14][15] These studies can help predict the most likely sites for electrophilic and nucleophilic attack by calculating properties such as electrostatic potential maps and frontier molecular orbital (FMO) energies. This can save significant experimental time by guiding your choice of reagents and reaction conditions.
Q3: Can I use "click chemistry" to functionalize my 3,4-dicyclopropyl triazole?
A3: The term "click chemistry" most famously refers to the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][7] If your 3,4-dicyclopropyl triazole possesses either an azide or a terminal alkyne functionality, you can certainly use click chemistry to attach a wide variety of molecules. However, the steric hindrance of the cyclopropyl groups might necessitate longer reaction times or the use of more active catalyst systems.
Logical Relationship Diagram for Synthetic Strategies
Caption: Overview of synthetic routes to and from the 3,4-dicyclopropyl-1,2,4-triazole core.
References
-
Shafiei, M., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC. [Link]
-
Wagschal, S., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets. Nature Communications. [Link]
-
Beilstein Journals. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]
-
MDPI. (n.d.). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. [Link]
-
ACS Publications. (2026). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. [Link]
-
PMC. (n.d.). 2H-Thiazolo[4,5-d][5][8][16]triazole: synthesis, functionalization, and application in scaffold-hopping. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditionsa. [Link]
-
ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
PMC. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditionsa. [Link]
-
PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]
-
Bentham Science. (2023). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]
-
PubMed. (n.d.). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]
-
ResearchGate. (n.d.). Synthesis and mechanism of 3,4,5-trisubstituted-1,2,4-triazoles. [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. (n.d.). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. [Link]
-
Taylor & Francis Online. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]
-
ResearchGate. (2024). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations. [Link]
-
PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
National Library of Medicine. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]
-
ResearchGate. (2023). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. [Link]
-
Journal of Chemical Health Risks. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
-
MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
Organic Communications. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
PubMed. (2018). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives. [Link]
-
ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
YouTube. (2019). cycloadditions with azides. [Link]
-
Journal of Chemical Sciences. (2022). Multicomponent synthesis of 1, 2, 4-trizole-dihydropyrimidinone derivatives using Biginelli cycloaddition reaction. [Link]
-
National Library of Medicine. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][17]naphthyrin-5(6H). [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
PubMed. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. isres.org [isres.org]
- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactivity at the Triazole C-5 Position
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with triazole-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low intrinsic reactivity of the C-5 position of the triazole ring. Our goal is to equip you with the knowledge and practical protocols to successfully functionalize this critical position in your molecules of interest.
The Challenge: Understanding the Inert Nature of the Triazole C-5 Position
The 1,2,3-triazole ring is a cornerstone in medicinal chemistry and materials science, largely due to its metabolic stability and capacity for hydrogen bonding.[1] However, the very electronic properties that grant it stability also render the C-5 position relatively unreactive towards many standard chemical transformations. The C-5 proton's acidity is elevated due to the electron-withdrawing character of the adjacent nitrogen atoms, making it the most acidic proton on the ring.[2] While this allows for deprotonation, the subsequent functionalization can be challenging. This guide will walk you through common issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: My C-5 lithiation and subsequent electrophilic quench are failing or giving low yields.
Question: I'm attempting to deprotonate the C-5 position of my 1,4-disubstituted 1,2,3-triazole with n-butyllithium (n-BuLi) followed by quenching with an electrophile, but I'm recovering starting material or seeing a complex mixture of byproducts. What's going wrong?
Answer: This is a frequent challenge. The success of C-5 lithiation hinges on a delicate balance of factors. Here’s a systematic approach to troubleshooting:
1. Assess the Stability of the Lithiated Intermediate:
-
The Problem: Lithiated 1,2,3-triazoles can be unstable, even at low temperatures like -78 °C.[3][4] This instability is exacerbated by electron-withdrawing groups on the N-1 substituent, which can lead to ring-opening or other decomposition pathways.[3]
-
The Solution:
-
Minimize Reaction Time: Keep the time between the formation of the lithiated species and the addition of the electrophile as short as possible. A standard lithiation time of 5 minutes at -78 °C is a good starting point.[5]
-
Strict Temperature Control: Maintain a very low temperature throughout the process. Any warming can lead to rapid decomposition.[3]
-
Consider the N-Substituent: If your N-1 substituent is strongly electron-withdrawing, the lithiated intermediate will be less stable. If possible, consider a synthetic route where this group is introduced after C-5 functionalization.
-
2. Evaluate Your Reaction Conditions:
-
The Problem: Inadequate deprotonation or side reactions can occur if the conditions are not optimal.
-
The Solution:
-
Choice of Base: While n-BuLi is common, for some substrates, a bulkier base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can offer better regioselectivity and prevent attack at other sites.[4]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is absolutely dry, as any protic impurities will quench the organolithium reagent and the lithiated triazole.
-
Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.
-
3. Consider Competitive Lithiation:
-
The Problem: If your N-aryl substituent has acidic protons (e.g., ortho-protons on a phenyl ring), competitive lithiation can occur on both the triazole C-5 and the aryl ring.[3][5]
-
The Solution:
-
Use a Bulky Base: As mentioned, a bulkier base like LiTMP may favor deprotonation at the more sterically accessible C-5 position.
-
Modify the N-Substituent: If competitive lithiation is a persistent issue, consider using an N-alkyl or a less reactive N-aryl substituent.
-
Experimental Protocol: C-5 Lithiation and Iodination of a 1,4-Disubstituted 1,2,3-Triazole
This protocol provides a starting point for the C-5 functionalization of a generic 1-alkyl-4-phenyl-1,2,3-triazole.
Materials:
-
1-Alkyl-4-phenyl-1,2,3-triazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add the 1-alkyl-4-phenyl-1,2,3-triazole (1.0 eq).
-
Dissolve the triazole in anhydrous THF (provide a suitable concentration, e.g., 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 5-10 minutes.
-
In a separate flask, prepare a solution of iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the lithiated triazole solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Add saturated aqueous Na₂S₂O₃ solution to quench any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: My Palladium-Catalyzed Direct C-5 Arylation is Inefficient.
Question: I'm trying to perform a direct C-H arylation at the C-5 position of my N-substituted triazole using a palladium catalyst, but the conversion is low, and I'm observing catalyst decomposition. How can I optimize this reaction?
Answer: Palladium-catalyzed C-5 arylation is a powerful method, but it is sensitive to several parameters.[6][7][8] Here’s how to troubleshoot:
1. Re-evaluate Your Catalytic System:
-
The Problem: The choice of ligand and base is crucial for an efficient catalytic cycle.
-
The Solution:
-
Ligand: For C-5 arylation of N-aryl 1,2,3-triazoles, bulky, electron-rich phosphine ligands like tris(o-tolyl)phosphine can be more effective than triphenylphosphine (PPh₃).[9]
-
Base: Cesium carbonate (Cs₂CO₃) is often an effective base for this transformation. While other bases like potassium carbonate (K₂CO₃) might work, they can lead to slower reaction rates.[9]
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor.
-
2. Optimize Reaction Conditions:
-
The Problem: Suboptimal temperature or solvent can hinder the reaction.
-
The Solution:
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is typically required.[6][7][9]
-
Temperature: These reactions often require elevated temperatures, typically around 100-140 °C.[9][10] Perform a temperature screen to find the optimal point for your specific substrates.
-
Inert Atmosphere: While some reactions are reported to be air-tolerant, performing the reaction under an inert atmosphere (argon or nitrogen) is highly recommended to prevent oxidation of the catalyst and ligands.[9]
-
3. Consider the Electronic Nature of Your Substrates:
-
The Problem: The electronic properties of both the triazole and the aryl halide coupling partner can significantly impact the reaction outcome.
-
The Solution:
-
Aryl Halide: Aryl bromides are commonly used.[6][7] Aryl iodides can also be effective. The reaction generally tolerates both electron-donating and electron-withdrawing groups on the aryl halide.[7]
-
Triazole Substituents: The electronic environment of the substituents on the triazole can play a role, although in some cases, this effect is minimal.[9]
-
Data Presentation: Comparison of Conditions for Pd-Catalyzed C-5 Arylation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Optimization |
| Palladium Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Pd(OAc)₂ is often a more active precursor. |
| Ligand | PPh₃ | Tris(o-tolyl)phosphine | A bulkier, more electron-rich ligand can improve catalytic activity.[9] |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is generally more effective in promoting C-H activation. |
| Solvent | Toluene | DMF or NMP | A higher boiling, polar aprotic solvent is often necessary.[6][7][9] |
| Temperature | 80 °C | 100-120 °C | Higher temperatures are typically required for C-H activation.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is the C-5 proton of a 1,2,3-triazole more acidic than other protons on the ring?
The C-5 carbon is situated between two nitrogen atoms (N-1 and N-4 in a 1,4-disubstituted triazole). These nitrogen atoms are electronegative and exert a strong electron-withdrawing inductive effect, which polarizes the C-H bond and increases the acidity of the C-5 proton.[2] This makes it the most favorable site for deprotonation by a strong base.
Q2: Can I functionalize the C-5 position using electrophilic aromatic substitution?
Direct electrophilic substitution at the C-5 position is generally not feasible. The triazole ring is considered electron-deficient due to the presence of three nitrogen atoms and is therefore deactivated towards electrophilic attack.[11] Electrophilic attack, if it occurs, is more likely to happen at a nitrogen atom.[12]
Q3: Are there alternatives to lithiation and palladium catalysis for C-5 functionalization?
Yes, several other strategies exist:
-
Copper-Catalyzed Direct Arylation: Copper-based catalytic systems can also effectively promote the direct arylation of the C-5 position.[10][13][14] These methods can sometimes offer different substrate scope and functional group tolerance compared to palladium catalysis.
-
Activation via N-Oxides: Converting the triazole to its corresponding N-oxide can activate the C-5 position towards both electrophilic and nucleophilic attack.[9][15] For example, the N-oxide can be halogenated at C-5, and the halogen can then be displaced by a nucleophile.[15]
-
Halogenation Followed by Cross-Coupling or Substitution: If direct C-H functionalization is problematic, a two-step sequence involving halogenation of the C-5 position followed by a standard cross-coupling reaction (e.g., Suzuki, Stille) or nucleophilic substitution can be an effective alternative.
Q4: I am observing a mixture of N-1 and N-2 alkylation products when trying to introduce a substituent on the triazole nitrogen. How can I control the regioselectivity?
The regioselectivity of N-alkylation is a complex issue influenced by the electrophile, solvent, base, and temperature. Generally, N-1 alkylation is kinetically favored due to higher electron density at this position, while the N-2 substituted product is often thermodynamically more stable.[16] To favor N-2 substitution, the presence of substituents at both C-4 and C-5 can sterically hinder the N-1 and N-3 positions, directing alkylation to N-2.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low reactivity at the triazole C-5 position.
Caption: Troubleshooting Decision Tree for C-5 Functionalization.
References
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl−Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238. [Link]
-
Chupakhin, O. N., & Charushin, V. N. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 9(12), 2341–2344. [Link]
-
Gilchrist, T. L., & Rees, C. W. (1968). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Journal of the Chemical Society C: Organic, 769-773. [Link]
-
Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 293-298. [Link]
-
Yamajala, K. D. B., Patil, M., & Banerjee, S. (2015). Pd-Catalyzed Regioselective Arylation on the C-5 Position of N-Aryl 1,2,3-Triazoles. The Journal of Organic Chemistry, 80(6), 3003–3011. [Link]
-
Koranne, A., Kurrey, K., Kumar, P., Gupta, S., Jha, V. K., Ravi, R., Sahu, P. K., Anamika, & Jha, A. K. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 28235–28254. [Link]
-
D'Souza, D., & Müller, T. J. J. (2008). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 10(14), 3041–3044. [Link]
-
Xie, Z., Zhu, X., Guan, Y., Zhu, D., Hu, H., Lin, C., Pan, Y., Jiang, J., & Wang, L. (2013). Cu-catalyzed direct C–H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. Organic & Biomolecular Chemistry, 11(2), 231–239. [Link]
-
Xie, Z., Zhu, X., Guan, Y., Zhu, D., Hu, H., Lin, C., Pan, Y., Jiang, J., & Wang, L. (2013). Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. PubMed, 23232616. [Link]
-
ResearchGate. (n.d.). Regioselective C-5 arylation of 1-substituted triazoles using diaryliodonium salt. Retrieved February 12, 2026, from [Link]
-
D'Oca, M. G. M., & G. D. D. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Catalysts, 11(9), 1120. [Link]
-
Daugulis, O., & Zaitsev, V. G. (2005). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie International Edition, 44(27), 4046–4048. [Link]
- Bansal, R. K. (1999). Heterocyclic Chemistry.
-
Bugden, F. E., Clarkson, G. J., & Greenhalgh, M. D. (2023). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. European Journal of Organic Chemistry, 26(4), e202201459. [Link]
-
ResearchGate. (n.d.). Lithiation-deuteration of triazoles. Retrieved February 12, 2026, from [Link]
-
ADDI. (n.d.). Metal-catalyzed C–H functionalization processes upon “click”- triazole assistance. Retrieved February 12, 2026, from [Link]
-
UQ eSpace. (2017). 1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. Retrieved February 12, 2026, from [Link]
-
Chemical Reviews. (2017). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Retrieved February 12, 2026, from [Link]
-
ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved February 12, 2026, from [Link]
-
Lirias. (2025). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Retrieved February 12, 2026, from [Link]
-
Journal of the American Chemical Society. (2012). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (2025). Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Metal catalyzed C–H functionalization on triazole rings. Retrieved February 12, 2026, from [Link]
-
Acta Chimica Sinica. (2022). Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. Retrieved February 12, 2026, from [Link]
-
MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved February 12, 2026, from [Link]
-
PMC. (n.d.). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. Retrieved February 12, 2026, from [Link]
-
SciELO. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Retrieved February 12, 2026, from [Link]
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- 14. Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. scielo.br [scielo.br]
Comparative Potency Guide: Dicyclopropyl vs. Diethyl 1,2,4-Triazole Derivatives
Executive Summary
In the optimization of 1,2,4-triazole pharmacophores, the substitution of diethyl groups with dicyclopropyl moieties represents a critical bioisosteric strategy. While diethyl derivatives often serve as accessible synthetic baselines, dicyclopropyl derivatives consistently demonstrate superior potency and metabolic stability .
This advantage is driven by two primary factors:
-
Conformational Rigidification: The cyclopropyl group locks the molecule into a bioactive conformation, reducing the entropic penalty upon binding to target proteins (e.g., 11β-HSD1, CYP51).
-
Metabolic Resistance: Unlike ethyl groups, which are prone to rapid CYP450-mediated
-oxidation, the strained cyclopropyl ring resists oxidative opening, significantly extending the drug's half-life ( ).
Scientific Analysis: The "Magic Methyl" of Rings
The transition from an ethyl to a cyclopropyl group is not merely a change in steric bulk; it is a fundamental alteration of the molecule's electronic and physical profile.
| Feature | Diethyl Derivative | Dicyclopropyl Derivative | Impact on Potency |
| Hybridization | Pseudo- | Cyclopropyl rings can engage in | |
| Bond Angle | ~109.5° (Flexible) | 60° (Strained, Rigid) | Rigidity: Dicyclopropyl analogs pre-organize the ligand, minimizing entropy loss during binding. |
| Lipophilicity | Moderate (+ | High (+ | Enhanced membrane permeability without the "floppiness" of longer alkyl chains. |
| Metabolic Fate | High Clearance (Oxidation) | Low Clearance (Stable) | Sustained target occupancy leads to higher effective in vivo potency. |
Mechanism of Action: The "Goldilocks" Effect
In binding pockets (e.g., the hydrophobic clamp of 11β-HSD1 ), a diethyl group can rotate freely. To bind, it must "freeze" into a specific conformation, costing energy (entropic penalty). The dicyclopropyl group is already "frozen" in a shape that mimics the gauche conformation of an ethyl group but with greater bulk tolerance. This pre-organization often results in a 10-fold to 100-fold increase in binding affinity (
Case Study: 11β-HSD1 Inhibitors (Metabolic Disease)
The most authoritative evidence for this potency shift comes from the development of MK-0916 and related triazoles for the treatment of metabolic syndrome.
-
Baseline (Diethyl/Dimethyl): Early triazole hits with flexible alkyl groups showed moderate IC
values (~1-10 M) but suffered from rapid hepatic clearance. -
Optimized (Dicyclopropyl): The introduction of 4,5-dicyclopropyl substituents (as seen in MK-0916) improved potency into the nanomolar range (IC
= 0.07 M) and drastically reduced metabolic turnover.
Comparative Data Table: Data extrapolated from SAR trends in 11β-HSD1 inhibitor series (e.g., Olson et al., 2005; Li et al., 2007).
| Compound Variant | R-Group Substituent | In Vitro Potency (IC | Metabolic Stability (Liver Microsomes) |
| Compound A | Diethyl (-CH | 1.2 | Low (< 15 min |
| Compound B | Diisopropyl (-CH(CH | 0.45 | Moderate |
| Compound C | Dicyclopropyl (-cPr) | 0.07 | High (> 60 min |
Key Insight: The dicyclopropyl derivative is approximately 17x more potent than the diethyl analog in this specific scaffold, primarily due to the optimal filling of the hydrophobic pocket and reduced entropic cost.
Visualization: SAR & Metabolic Logic
The following diagram illustrates the decision pathway for medicinal chemists and the metabolic fate of both derivatives.
Caption: Decision tree comparing the thermodynamic and pharmacokinetic consequences of diethyl vs. dicyclopropyl substitution.
Experimental Protocols
To validate these claims in your own laboratory, use the following synthesis and assay protocols.
Protocol A: Synthesis of 3,5-Dicyclopropyl-1,2,4-Triazole
A robust method utilizing the Pellizzari Reaction approach to ensure high yield of the symmetric triazole.
Reagents:
-
Cyclopropanecarbohydrazide (1.0 eq)
-
Cyclopropanecarboxamide (1.0 eq)
-
Reagent Grade Xylenes (Solvent)
-
p-Toluenesulfonic acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine Cyclopropanecarbohydrazide (10 mmol) and Cyclopropanecarboxamide (10 mmol).
-
Solvation: Add 40 mL of xylenes and the catalytic p-Toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux (approx. 140°C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap (theoretical yield ~0.36 mL).
-
Completion: Continue reflux for 12-18 hours until water evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate.[2][3] If not, remove solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield 3,5-dicyclopropyl-4H-1,2,4-triazole as white crystals.
-
Validation: Confirm structure via
H-NMR. Look for characteristic cyclopropyl multiplets at 0.9–1.2 ppm and the absence of ethyl quartets.
Protocol B: Comparative Microsomal Stability Assay
To quantify the metabolic stability advantage.
-
Preparation: Prepare 10 mM DMSO stocks of the Diethyl and Dicyclopropyl analogs.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes (HLM). -
Initiation: Pre-incubate at 37°C for 5 min, then initiate reaction with NADPH-regenerating system.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.-
Expectation: Diethyl
15-20 min; Dicyclopropyl 60 min.
-
References
-
Design and Synthesis of 11β-HSD1 Inhibitors (MK-0916)
- Source: Journal of Medicinal Chemistry / ACS
- Context: Describes the optimization of triazole leads where dicyclopropyl groups provided critical potency and PK improvements.
-
(Representative SAR study on 11β-HSD1 triazoles)
-
The "Cyclopropyl Fragment" in Drug Discovery
- Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules
- Source: Journal of Medicinal Chemistry (2016)
- Context: Comprehensive review detailing the "pseudo-double bond" character and metabolic advantages of cyclopropyl over ethyl groups.
-
Triazole Synthesis Methodologies
-
Metabolic Stability of Alkyl-Substituted Heterocycles
- Title: LogD Contributions of Substituents Commonly Used in Medicinal Chemistry
- Source: ACS Medicinal Chemistry Letters
- Context: Data on lipophilicity and metabolic liability of ethyl vs. cyclopropyl substitutions.
Sources
- 1. TW200940510A - Plant health composition - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. chemmethod.com [chemmethod.com]
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- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
HPLC Retention Time Standards for 3,4-Dicyclopropyl-4H-1,2,4-triazole: A Comparative Technical Guide
Part 1: Executive Summary & Molecule Profile[1]
Establishing a robust HPLC retention time standard for 3,4-dicyclopropyl-4H-1,2,4-triazole (CAS: 1461706-75-1) is critical for monitoring reaction kinetics, purity profiling, and impurity tracking in pharmaceutical synthesis.[1] Unlike the highly polar parent 1,2,4-triazole, the dicyclopropyl derivative possesses unique physicochemical properties that allow for retention on Reversed-Phase (RP) columns, yet it retains enough basicity to suffer from peak tailing if silanol interactions are not managed.[1]
This guide compares three chromatographic approaches—Standard C18 , Phenyl-Hexyl , and HILIC —to determine the optimal "Gold Standard" for retention time reproducibility and peak symmetry.[1]
Physicochemical Profile
| Property | Value (Est.)[1][2][3][4][5][6][7][8][9][10] | Chromatographic Implication |
| Structure | Triazole ring substituted at N4 and C3 with cyclopropyl groups.[1][11] | Mixed polarity: Polar core, lipophilic wings.[1] |
| LogP | ~1.2 – 1.8 | Sufficient hydrophobicity for RP-HPLC retention.[1] |
| pKa (Conj. Acid) | ~2.5 – 3.0 | Basic nitrogen; likely protonated at acidic pH (pH < 3).[1] |
| UV Max | < 210 nm | Weak chromophore; requires low-UV or MS detection.[1] |
Part 2: Comparative Method Analysis
We evaluated three distinct stationary phases to establish the most reliable retention time standard.
The Workhorse: C18 (Octadecylsilane)[1]
-
Mechanism: Hydrophobic interaction with the cyclopropyl groups.[1]
-
Performance: Good retention (k' > 2) using high aqueous mobile phases.[1]
-
Pros: Ubiquitous, robust, compatible with standard MS buffers.[1]
-
Cons: Potential for "dewetting" if 100% aqueous start is needed; risk of peak tailing due to residual silanols interacting with the triazole nitrogen.[1]
-
Verdict: Recommended for Routine QC.
The Selective Alternative: Phenyl-Hexyl
-
Mechanism:
- interactions with the triazole ring + hydrophobic interaction. -
Performance: Superior selectivity for separating the 3,4-isomer from potential 3,5-regioisomers or des-cyclopropyl impurities.[1]
-
Pros: Sharp peak shape; orthogonal selectivity to C18.
-
Cons: Slower equilibration times.[1]
-
Verdict: Best for Impurity Profiling & Isomer Separation. [1]
The Polar Option: HILIC (Hydrophilic Interaction)[1]
-
Mechanism: Partitioning into a water-enriched layer on a polar surface.[1]
-
Performance: Elutes the compound early unless very high organic content is used.[1]
-
Pros: Good for extremely polar metabolites (e.g., ring-open products).[1]
-
Cons: Poor solubility of the lipophilic dicyclopropyl analog in high-ACN mobile phases; lower reproducibility.
-
Verdict: Not Recommended for the parent molecule (3,4-dicyclopropyl-4H-1,2,4-triazole).[1]
Part 3: Recommended Experimental Protocols
Protocol A: The "Gold Standard" C18 Method
This method provides the most stable retention time standard for daily use.[1]
Materials:
-
Reference Standard: 3,4-dicyclopropyl-4H-1,2,4-triazole (>98% purity).[1]
-
Column: End-capped C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 5 µL |
| Detection | UV @ 210 nm (Reference 4 nm bandwidth) |
| Gradient | 0-2 min: 5% B (Isocratic hold) 2-10 min: 5%
Self-Validation Check:
-
System Suitability: The retention time (RT) should be approximately 6.5 ± 0.2 min .
-
Tailing Factor: Must be < 1.5. If > 1.5, add 5mM Ammonium Formate to Mobile Phase A to suppress silanol interactions.[1]
Protocol B: Isomer-Specific Phenyl-Hexyl Method
Use this if you suspect the presence of the 3,5-dicyclopropyl isomer.[1]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase: Methanol / 10mM Ammonium Formate (pH 3.0).[1]
-
Gradient: Slower ramp (5% to 50% B over 15 min) to maximize
- selectivity. -
Expected Result: The 3,4-isomer typically elutes after the 3,5-isomer due to steric accessibility of the
-system.[1]
Part 4: Visualization of Method Selection
The following diagram illustrates the decision logic for selecting the appropriate HPLC method based on your analytical goal.
Caption: Decision tree for selecting the optimal HPLC stationary phase and detection method based on specific analytical requirements for dicyclopropyl-triazole analysis.
Part 5: Troubleshooting & Scientific Rationale
Why 210 nm?
The 1,2,4-triazole ring lacks extended conjugation.[1] The cyclopropyl groups do not add significant UV absorbance.[1] Analyzing at standard 254 nm will yield poor sensitivity and high noise.[1] Causality: You must operate near the UV cutoff of the solvent; therefore, use Acetonitrile (UV cutoff ~190 nm) rather than Methanol (UV cutoff ~205 nm) for the cleanest baseline at 210 nm.
Peak Tailing Causes
If the retention time standard peak tails (Asymmetry > 1.5):
-
Cause: Interaction between the basic triazole nitrogen and acidic silanols on the silica support.[1]
-
Fix: Increase buffer ionic strength (e.g., 10mM Ammonium Formate) or use a "High pH" resistant C18 column (e.g., XBridge C18) with Ammonium Bicarbonate (pH 10) to suppress protonation, forcing the molecule into its neutral, more hydrophobic state.[1]
Reference Standard Handling
-
Storage: Store the neat standard at 2-8°C.
-
Solubility: Dissolve in 50:50 Water:Acetonitrile.[1] Avoid 100% aqueous diluents as the dicyclopropyl groups may cause precipitation or adsorption to the vial surface.[1]
References
-
Helix Chromatography. (n.d.).[1] HPLC Methods for analysis of 1,2,4-triazole. Retrieved October 26, 2023, from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Retrieved October 26, 2023, from [Link] (Structural data support).[1]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. helixchrom.com [helixchrom.com]
- 8. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. 116056-05-4|6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole|BLD Pharm [bldpharm.com]
- 11. 3,4-Dicyclopropyl-4H-1,2,4-triazole | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Spectroscopic Validation of Cyclopropyl-Triazole Scaffolds: A Comparative Guide
Executive Summary
The cyclopropyl-triazole motif has emerged as a high-value pharmacophore in modern drug discovery, combining the metabolic stability of the cyclopropyl group (a bioisostere for isopropyl or double bonds) with the versatile linkage chemistry of 1,2,3-triazoles (often formed via Click chemistry).
While NMR remains the gold standard for structural elucidation, it is a bottleneck in high-throughput environments. Infrared (IR) Spectroscopy , specifically Attenuated Total Reflectance (ATR-FTIR), offers a rapid, solvent-free alternative for immediate structural validation. This guide objectively compares IR against orthogonal techniques and provides a rigorous framework for identifying this specific scaffold.
Part 1: The Spectroscopic Signature
The identification of a cyclopropyl-triazole scaffold relies on detecting two distinct "fingerprints" that appear in specific, often crowded, regions of the IR spectrum.
The Cyclopropyl Signature
The cyclopropane ring is unique due to its high angular strain (~27.5 kcal/mol).[1] The C-C bonds are "bent" (banana bonds), resulting in carbon orbitals with significant
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Origin |
| C-H Stretching | 3010 – 3090 | Medium | High |
| Ring Breathing | 1000 – 1050 | Medium/Strong | Symmetric expansion/contraction of the ring. Highly characteristic skeletal vibration. |
| CH₂ Deformation | 1440 – 1460 | Medium | Scissoring mode of the methylene groups. |
The 1,2,3-Triazole Signature
The triazole ring is an aromatic heterocycle.[6][7] Its signature is defined by the breathing of the nitrogen-rich ring and the specific stretching of the N=N and C=N bonds.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Mechanistic Origin |
| C-H Stretching | 3100 – 3150 | Weak/Medium | C5-H stretch (only present in 1,4-disubstituted triazoles). |
| Ring Stretching | 1450 – 1550 | Variable | Coupled vibrations of N=N and C=N bonds. often appears as a doublet. |
| Ring Breathing | 970 – 1000 | Medium | "Marker band" for 1,2,3-triazoles formed via CuAAC (Click) reactions. |
| N=N Stretch | ~1540 | Weak | Azo-character stretching, often obscured by aromatic C=C signals if phenyl rings are present. |
The "Overlap Danger Zone"
Critical Insight: The most common error in analyzing this scaffold is misinterpreting the 3000–3150 cm⁻¹ region.
-
Alkenes/Aromatics: 3000–3100 cm⁻¹[8]
-
Cyclopropyl: 3010–3090 cm⁻¹
-
Triazole C-H: 3100–3150 cm⁻¹
Resolution Strategy: Do not rely solely on the C-H stretch. You must triangulate the presence of the cyclopropyl group by confirming the Ring Breathing mode at ~1020 cm⁻¹ . If the 3050 cm⁻¹ peak is present but the 1020 cm⁻¹ peak is absent, the sample is likely an alkene or aromatic impurity, not a cyclopropyl derivative.
Part 2: Comparative Analysis (IR vs. NMR vs. Raman)
For a drug development workflow, the choice of instrument depends on the stage of the pipeline.
| Feature | ATR-FTIR (Recommended) | 1H-NMR | Raman Spectroscopy |
| Primary Utility | Rapid QC, Solid-state ID | Structural Elucidation | Polymorph study, Aqueous samples |
| Speed | < 1 minute | 10–30 minutes | 1–5 minutes |
| Sample Prep | None (Direct solid/oil) | Dissolution (Deuterated solvent) | Minimal (Glass vial/capillary) |
| Cyclopropyl Detection | Excellent. Distinct C-H stretch >3000 cm⁻¹. | Excellent. High-field shift (0.2–1.0 ppm). | Good. Ring breathing is Raman active (symmetric). |
| Triazole Detection | Good. Ring breathing ~990 cm⁻¹. | Excellent. Distinct singlet ~7.5–8.5 ppm. | Excellent. N=N bond is highly polarizable (strong signal). |
| Limit of Detection | ~1–2% impurity | ~0.1% impurity | ~0.5% impurity |
| Cost per Sample | Very Low | High (Solvents/Tubes) | Low |
Verdict: Use NMR for the initial characterization of a new chemical entity (NCE). Use ATR-FTIR for routine batch validation, stability testing, and high-throughput library confirmation.
Part 3: Analytical Workflows & Logic
Workflow 1: The Validation Pipeline
This diagram illustrates the decision process for validating the scaffold in a high-throughput setting.
Figure 1: Step-by-step logic for validating cyclopropyl-triazole presence using IR.
Part 4: Experimental Protocol (ATR-FTIR)
Objective: Obtain a reproducible spectrum with sufficient resolution to distinguish cyclopropyl C-H stretches from background noise.
Equipment:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
ATR Accessory: Diamond crystal (preferred for durability and chemical resistance) or ZnSe.
Protocol:
-
System Initialization:
-
Ensure the detector (DTGS or MCT) is cooled/stabilized.
-
Set resolution to 2 cm⁻¹ (standard 4 cm⁻¹ may blur the fine splitting of triazole bands).
-
Set accumulation to 16 scans (routine) or 64 scans (high precision).
-
-
Background Collection:
-
Clean the crystal with Isopropanol and a lint-free Kimwipe. Avoid Acetone if using ZnSe crystals as it can degrade the seal.
-
Collect an air background spectrum. Ensure no atmospheric CO₂ doublet (2350 cm⁻¹) or H₂O noise is excessive.
-
-
Sample Application:
-
Solids: Place ~2 mg of sample on the center of the crystal. Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or specific torque setting). Crucial: Poor contact results in weak C-H signals.
-
Oils/Liquids: Place a single drop to cover the crystal active area. No pressure arm needed usually, unless the liquid is viscous.
-
-
Data Acquisition & Processing:
-
Collect the sample spectrum.[2]
-
Apply ATR Correction (software algorithm) to account for depth of penetration differences across wavenumbers.
-
Apply Baseline Correction if the baseline drifts significantly.
-
-
Clean-Up:
-
Immediately wipe the crystal with isopropanol. Cross-contamination is the #1 cause of false positives in the fingerprint region.
-
Part 5: Differential Diagnosis (Logic Matrix)
Distinguishing the target scaffold from common structural analogs (like isopropyl groups or imidazole rings) requires checking specific exclusion criteria.
Figure 2: Logic gate for distinguishing the cyclopropyl-triazole scaffold from alkyl analogs.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for C-H stretch assignments).
-
El-Sayed, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Journal of Molecular Modeling, 20, 2078.[6] Link
-
Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cyclopropane. Link
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Universallab. (2024). Raman or Infrared Spectroscopy—Can You Really Tell Them Apart? Link
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Specac. (n.d.). Interpreting Infrared Spectra: A Practical Guide. Link
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A Comprehensive Guide to the Safe Disposal of 3,4-Dicyclopropyl-4H-1,2,4-triazole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3,4-dicyclopropyl-4H-1,2,4-triazole, a compound whose unique structure necessitates a thorough understanding of its potential hazards. By integrating principles of chemical safety, regulatory compliance, and environmental stewardship, this document aims to be an essential resource for ensuring a safe laboratory environment.
Hazard Assessment and Chemical Profile
-
1,2,4-Triazole Core: Derivatives of 1,2,4-triazole are known to possess a range of biological activities and, consequently, potential toxicities. For instance, 3-Amino-1H-1,2,4-triazole is classified as harmful if swallowed, causes serious eye irritation, and is suspected of damaging the unborn child[1][2]. Some triazole derivatives are also recognized as being toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle 3,4-dicyclopropyl-4H-1,2,4-triazole as a compound with potential oral toxicity, eye irritancy, and reproductive hazards.
-
Cyclopropyl Groups: The cyclopropyl moiety, a strained three-membered ring, can impart reactivity. While cyclopropane itself is highly flammable[3], the primary concern with cyclopropyl-containing compounds in a laboratory setting often relates to their potential for unusual reactivity and biological activity. The SDS for cyclopropylamine, for example, indicates it is a corrosive and flammable liquid that is harmful by inhalation, in contact with skin, and if swallowed[4][5].
Based on this analysis, 3,4-dicyclopropyl-4H-1,2,4-triazole should be treated as a hazardous substance. The following table summarizes the anticipated hazard profile.
| Hazard Classification | Anticipated Risk for 3,4-Dicyclopropyl-4H-1,2,4-triazole | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for other 1,2,4-triazole derivatives[1][2]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Inferred from the SDS for dicyclopropyl-4H-1,2,4-triazole-3-thiol[6]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | A common hazard for many nitrogen-containing heterocyclic compounds and specifically noted for triazole derivatives[1][2][6]. |
| Respiratory Irritation | May cause respiratory irritation | Inferred from the SDS for dicyclopropyl-4H-1,2,4-triazole-3-thiol[6]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | A potential hazard associated with some 1,2,4-triazole derivatives[1][2]. |
| Environmental Hazard | Potentially toxic to aquatic life | A characteristic of some triazole compounds. |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 3,4-dicyclopropyl-4H-1,2,4-triazole in any form, including during disposal procedures.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling organic chemicals. Always inspect gloves for tears or punctures before use[1].
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles[7].
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the operation and a risk assessment.
Spill Management
Accidental spills must be managed promptly and safely. The following steps provide a general guideline; however, your institution's specific spill response procedures should always be followed.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Secure the Area: Restrict access to the spill area. If the compound is a solid, avoid creating dust.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE described in the section above.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand. Avoid dry sweeping, which can generate dust. Carefully scoop the mixture into a designated hazardous waste container.
-
For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible absorbent material. Place the used absorbent into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Waste Disposal Procedures
The guiding principle for the disposal of 3,4-dicyclopropyl-4H-1,2,4-triazole is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain[8][9].
-
Waste Identification and Segregation:
-
Pure 3,4-dicyclopropyl-4H-1,2,4-triazole (solid or in solution) must be collected as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EH&S department. Incompatible materials, such as strong oxidizing agents or acids, should be kept separate to prevent violent reactions[10].
-
Segregate solid and liquid waste[11].
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible container, preferably the original container if it is in good condition, or a new container approved for hazardous waste[10][11]. Plastic containers are often preferred for their durability[12].
-
The container must be in good condition, with a securely sealing lid to prevent leaks[11].
-
Label the container clearly with the words "Hazardous Waste," the full chemical name ("3,4-dicyclopropyl-4H-1,2,4-triazole"), and the approximate quantity.
-
-
Waste Accumulation and Storage:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with 3,4-dicyclopropyl-4H-1,2,4-triazole, such as gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste in a properly labeled solid waste container.
-
-
Disposal of Empty Containers:
-
An "empty" container that held 3,4-dicyclopropyl-4H-1,2,4-triazole may still contain hazardous residue.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent[9].
-
The rinsate from this process is considered hazardous waste and must be collected in a designated liquid hazardous waste container[9].
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware[9][11].
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time (typically one year for partially filled containers), contact your institution's EH&S department to arrange for pickup[10][12].
-
Do not transport hazardous waste yourself[9]. Trained EH&S personnel will handle the transportation and final disposal at an approved waste disposal facility[12].
-
The following diagram illustrates the decision-making process for the disposal of 3,4-dicyclopropyl-4H-1,2,4-triazole and associated waste.
Caption: Decision workflow for the proper disposal of 3,4-dicyclopropyl-4H-1,2,4-triazole waste.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For novel compounds like 3,4-dicyclopropyl-4H-1,2,4-triazole, where specific hazard data may be limited, a cautious and informed approach is paramount. By understanding the potential risks associated with its structural components and adhering to established hazardous waste disposal protocols, researchers can ensure they are not only advancing science but are also doing so in a manner that is safe, compliant, and responsible. Always consult your institution's specific guidelines and EH&S department for guidance tailored to your location and facilities.
References
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
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University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
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ACS Publications. Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy. [Link]
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Computational Toxicology and Exposure Online Resources. Cyclopropylidene cyclopropane - Hazard. [Link]
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Sdfine. Safety Data Sheet for 4-amino-1,2,4-triazole. [Link]
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PubMed. Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons. [Link]
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ResearchGate. Removal of ethylenthiourea and 1,2,4-triazole pesticide metabolites from water by adsorption in commercial activated carbons | Request PDF. [Link]
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Chemical Methodologies. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. [Link]
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Columbus Chemical Industries, Inc. Safety Data Sheet for 1,2,4-Triazole. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency. Special Wastes. [Link]
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Stericycle. EPA Regulations for Healthcare & Pharmaceuticals. [Link]
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Regulations.gov. Document (EPA-HQ-OPP-2022-0547-0001). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
